Product packaging for 2-Adamantyl 2-phenylacetate(Cat. No.:CAS No. 40155-11-1)

2-Adamantyl 2-phenylacetate

Cat. No.: B15471093
CAS No.: 40155-11-1
M. Wt: 270.4 g/mol
InChI Key: UKSZTZRXMKEZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Adamantyl 2-phenylacetate is an organic ester compound with the molecular formula C 18 H 22 O 2 and a molecular weight of 270.37 g/mol . It is identified by the CAS Registry Number 40155-11-1 . This reagent is provided as a high-purity compound for research and development purposes. Chemical Profile: The compound features an adamantane moiety, a rigid and lipophilic cage structure, linked via an ester bond to a phenylacetate group . Key calculated physical properties include a density of approximately 1.142 g/cm³, a boiling point of ~379.9°C at 760 mmHg, and a flash point of ~177.8°C . Its structure is defined by the SMILES string O=C(OC3C1CC2CC3CC(C1)C2)Cc4ccccc4 and the InChIKey UKSZTZRXMKEZCP-UHFFFAOYSA-N . Research Value and Applications: While direct studies on this specific ester are limited, its structure suggests significant potential in medicinal chemistry and materials science. The adamantyl group is a prominent pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity in drug discovery . Researchers utilize adamantane derivatives as key intermediates in the synthesis of more complex molecules, such as soluble epoxide hydrolase (sEH) inhibitors investigated for cardiovascular and neurological diseases , and other bioactive compounds with demonstrated cytotoxicity against tumor cell lines . The phenylacetate component is also a fragment of interest; for instance, the pharmaceutical agent Adaprolol contains a phenylacetate ester group within its beta-blocker structure . Consequently, this compound serves as a valuable building block for chemists exploring structure-activity relationships (SAR) and developing novel compounds with potential pharmacological activity. Usage Note: This product is strictly for laboratory research and is classified as For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O2 B15471093 2-Adamantyl 2-phenylacetate CAS No. 40155-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40155-11-1

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2-adamantyl 2-phenylacetate

InChI

InChI=1S/C18H22O2/c19-17(11-12-4-2-1-3-5-12)20-18-15-7-13-6-14(9-15)10-16(18)8-13/h1-5,13-16,18H,6-11H2

InChI Key

UKSZTZRXMKEZCP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3OC(=O)CC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic pathway for 2-Adamantyl 2-phenylacetate, a molecule of interest in medicinal chemistry due to the established pharmacokinetic and pharmacodynamic advantages conferred by the adamantyl moiety. This document outlines a detailed experimental protocol, presents relevant data in a structured format, and includes a logical workflow diagram to guide researchers in the successful synthesis of this compound.

Introduction

The adamantane scaffold is a well-recognized pharmacophore in drug design, often incorporated to enhance the lipophilicity, metabolic stability, and receptor binding affinity of bioactive molecules. The synthesis of adamantyl esters, such as this compound, is therefore of significant interest. This guide details a robust and efficient method for the preparation of this compound via the direct esterification of 2-adamantanol with phenylacetic acid.

Proposed Synthesis Pathway

The most direct and classical approach to the synthesis of this compound is the Fischer-Speier esterification of 2-adamantanol with phenylacetic acid. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.

Reaction Scheme:

Several acid catalysts can be employed for this transformation, including sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins like Amberlyst-15. The use of a solid acid catalyst such as Amberlyst-15 offers the advantage of simplified purification, as the catalyst can be easily removed by filtration.

Detailed Experimental Protocol

This protocol is based on established methods for the esterification of phenylacetic acid with various alcohols.[1][2][3]

Materials:

  • Phenylacetic acid

  • 2-Adamantanol

  • Amberlyst-15 (or concentrated Sulfuric Acid)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add phenylacetic acid (1.0 equivalent), 2-adamantanol (1.1 equivalents), and Amberlyst-15 (10% by weight of the limiting reagent).

  • Solvent Addition: Add a sufficient volume of toluene to suspend the reactants and fill the Dean-Stark trap.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the cessation of water formation or TLC analysis), cool the mixture to room temperature.

  • Catalyst Removal: If using Amberlyst-15, filter the reaction mixture to remove the catalyst. If using a mineral acid like H₂SO₄, proceed directly to the extraction step.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any unreacted acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar esterification reactions.[1][3]

ParameterExpected Value
Reactant Molar Ratio
Phenylacetic acid1.0
2-Adamantanol1.1
Catalyst Loading
Amberlyst-1510% (w/w)
Reaction Conditions
Temperature (°C)Reflux
Reaction Time (hours)4-8
Product Characteristics
Yield (%)80-90
Purity (%) (Post-Chromo.)>98

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Phenylacetic Acid + 2-Adamantanol Catalyst Amberlyst-15 in Toluene Reflux Reflux with Dean-Stark Trap Catalyst->Reflux Filtration Filtration Reflux->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Characterization (NMR, IR, MS) Chromatography->Characterization Final_Product Pure 2-Adamantyl 2-phenylacetate Characterization->Final_Product

References

An In-depth Technical Guide to 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on 2-Adamantyl 2-phenylacetate is a compilation of predicted data and information extrapolated from closely related compounds due to the limited availability of experimental data for this specific molecule in public literature.

Introduction

This compound is an organic molecule that incorporates the bulky, lipophilic adamantane cage and a phenylacetate group. The adamantane moiety is a well-known pharmacophore in medicinal chemistry, often introduced to enhance the metabolic stability, lipophilicity, and pharmacokinetic profile of drug candidates.[1] Adamantane derivatives have shown a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[2][3] The phenylacetate group is also found in various biologically active compounds and natural products. This guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential areas of biological investigation for this compound.

Chemical Properties

Due to the absence of experimentally determined data for this compound, the following table summarizes its predicted physicochemical properties. These values are derived from computational models and data available for its isomer, Phenylacetic acid, 2-(1-adamantyl)ethyl ester, which shares the same molecular formula and weight.[4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular Formula C₂₀H₂₆O₂PubChem (for isomer)[4]
Molecular Weight 298.4 g/mol PubChem (for isomer)[4]
IUPAC Name adamant-2-yl 2-phenylacetate---
CAS Number Not available---
Appearance White to off-white solid (predicted)General property of similar compounds
Melting Point Not available---
Boiling Point Not available---
Solubility Predicted to be soluble in organic solvents (e.g., DMSO, dichloromethane, ethyl acetate) and insoluble in water.General property of adamantane esters
LogP (Octanol/Water Partition Coefficient) High (predicted)Based on the lipophilic nature of the adamantane and phenyl groups

Synthesis

A plausible and common method for the synthesis of this compound is through Fischer esterification. This method involves the acid-catalyzed reaction between 2-adamantanol and phenylacetic acid.

General Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure and may require optimization for this specific reaction.

Materials:

  • 2-Adamantanol

  • Phenylacetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous organic solvent (e.g., toluene or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-adamantanol (1.0 eq) and phenylacetic acid (1.1 eq) in a suitable anhydrous organic solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 2-Adamantanol + Phenylacetic Acid Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Solvent Toluene Solvent->Reaction Wash_H2O Wash with H₂O Reaction->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (Na₂SO₄) Wash_Brine->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Characterization Characterization (NMR, MS) Column_Chromatography->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural motifs suggest several avenues for investigation. Adamantane derivatives are known to interact with various biological targets, often through hydrophobic interactions facilitated by the adamantyl cage.

Potential Areas of Investigation:

  • Antiviral Activity: Adamantane derivatives like amantadine have been used as antiviral agents.[1]

  • Anticancer Activity: The lipophilic nature of the adamantane group can enhance cell membrane permeability, a desirable property for anticancer drugs.[1]

  • Antimicrobial Activity: Various adamantane derivatives have demonstrated antibacterial and antifungal properties.[3]

The phenylacetate moiety is a metabolite of phenylalanine and has been implicated in various biological processes.[5] The combination of these two groups in this compound could lead to novel biological activities.

Diagram 2: Conceptual Structure-Activity Relationship (SAR) for Adamantane Derivatives

G cluster_compound This compound cluster_properties Physicochemical & Pharmacokinetic Properties cluster_activity Potential Biological Activities Adamantane Adamantane Moiety (Lipophilicity, Stability) Ester Ester Linker Adamantane->Ester Lipophilicity Increased Lipophilicity Adamantane->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Adamantane->Metabolic_Stability Phenylacetate Phenylacetate Moiety (Potential Pharmacophore) Ester->Phenylacetate Antiviral Antiviral Phenylacetate->Antiviral Antimicrobial Antimicrobial Phenylacetate->Antimicrobial Membrane_Permeability Improved Membrane Permeability Lipophilicity->Membrane_Permeability Anticancer Anticancer Membrane_Permeability->Anticancer

Caption: A conceptual diagram illustrating the potential structure-activity relationships of this compound.

Conclusion

This compound represents an interesting chemical entity with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its predicted properties and a plausible synthetic approach. Experimental validation of these predictions is a necessary next step to fully elucidate the chemical and biological profile of this compound. Researchers are encouraged to use the provided information as a starting point for their own investigations into this and related adamantane-containing molecules.

References

Unraveling the Potential Mechanism of Action of 2-Adamantyl 2-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Adamantyl 2-phenylacetate (CAS number: 61242-41-9) is a registered chemical entity. However, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its specific mechanism of action, biological activity, or pharmacological properties. This guide, therefore, presents a scientifically-grounded, hypothetical mechanism of action based on the well-established biological roles of its constituent moieties: the adamantane cage and the phenylacetate group. The experimental protocols and quantitative data presented herein are illustrative examples of the research that would be required to elucidate the actual mechanism of this compound.

Executive Summary

This compound is an ester composed of a bulky, lipophilic adamantane alcohol and the biologically active phenylacetic acid. Based on the known properties of these components, it is hypothesized that this compound may act as a prodrug of phenylacetic acid with enhanced pharmacokinetic properties conferred by the adamantane group. The adamantane moiety is expected to increase the compound's lipophilicity, thereby improving its absorption, distribution, and cellular uptake. Following administration, the ester bond is likely to be cleaved by endogenous esterases, releasing phenylacetic acid to exert its known biological effects. The primary proposed mechanism of action is the scavenging of ammonia via conjugation with glutamine, a pathway of significant interest in the management of urea cycle disorders and certain cancers. A secondary potential mechanism involves the inhibition of tumor cell growth through pathways associated with phenylacetate.

Postulated Mechanism of Action: A Dual-Component Hypothesis

The proposed mechanism of action for this compound is centered on its function as a lipophilic prodrug that delivers phenylacetic acid to target tissues.

2.1 The Role of the Adamantane Moiety: A Lipophilic Anchor

The adamantane group is a well-known pharmacophore in medicinal chemistry, valued for its rigid, three-dimensional structure and high lipophilicity. Its incorporation into drug molecules can significantly influence their pharmacokinetic and pharmacodynamic properties.

  • Enhanced Bioavailability: The lipophilicity of the adamantane cage is predicted to enhance the oral bioavailability of this compound compared to phenylacetic acid or its salts, which are more polar.

  • Improved Cellular Penetration: The adamantane group can facilitate the passive diffusion of the molecule across cellular membranes, leading to higher intracellular concentrations of the parent compound.

  • Modulation of Metabolism: The steric bulk of the adamantane group may protect the ester linkage from premature hydrolysis by plasma esterases, potentially leading to a more controlled release of phenylacetic acid within target cells or tissues.

2.2 The Action of Phenylacetic Acid: The Bioactive Effector

Upon hydrolysis of the ester bond, phenylacetic acid is released and is expected to follow its known metabolic and pharmacological pathways.

  • Ammonia Scavenging: Phenylacetic acid is converted to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine. This water-soluble conjugate is then excreted in the urine. This provides an alternative pathway for nitrogen waste disposal, which is particularly relevant in hyperammonemic conditions.

  • Antineoplastic Activity: Phenylacetate has been shown to inhibit the growth of various tumor cell lines. While the exact mechanism is not fully elucidated, it is known to inhibit mevalonate pyrophosphate decarboxylase, an enzyme in the cholesterol biosynthesis pathway. Other potential anti-cancer mechanisms include the induction of apoptosis and cell cycle arrest.

Signaling Pathway Diagram

Phenylacetic_Acid_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm 2_Ada_2_Phe This compound PAA Phenylacetic Acid (PAA) 2_Ada_2_Phe->PAA Hydrolysis Esterases Esterases PAA->Esterases Phenylacetyl_CoA Phenylacetyl-CoA PAA->Phenylacetyl_CoA Acyl-CoA Synthetase PAGN Phenylacetylglutamine (PAGN) Phenylacetyl_CoA->PAGN Glutamine Glutamine Glutamine->PAGN Conjugation Urine_Excretion Urinary Excretion PAGN->Urine_Excretion Excretion

Caption: Hypothetical intracellular activation and mechanism of this compound.

Hypothetical Quantitative Data

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments would be necessary. The following tables present hypothetical data that would support the prodrug hypothesis.

Table 1: Comparative In Vitro Esterase Stability

CompoundPlasma Half-life (t½, min)Liver Microsome Half-life (t½, min)
This compound12045
Ethyl phenylacetate3010
Sodium PhenylacetateN/AN/A

Table 2: Comparative Cellular Uptake in PC-3 Cells (Prostate Cancer)

Compound (10 µM)Intracellular Concentration (µM) at 1 hr
This compound8.5
Sodium Phenylacetate2.1

Table 3: In Vitro Anti-proliferative Activity (IC50)

CompoundPC-3 Cells (µM)HeLa Cells (µM)
This compound250310
Sodium Phenylacetate500620

Illustrative Experimental Protocols

The following are detailed methodologies for key experiments that would be required to investigate the mechanism of action of this compound.

4.1 Protocol for In Vitro Esterase Stability Assay

  • Objective: To determine the rate of hydrolysis of this compound in the presence of plasma and liver microsomal esterases.

  • Materials: Human plasma, human liver microsomes, this compound, phosphate-buffered saline (PBS), HPLC system.

  • Method:

    • Prepare a stock solution of this compound in DMSO.

    • Incubate the compound at a final concentration of 10 µM with either human plasma (diluted 1:1 with PBS) or human liver microsomes (1 mg/mL protein) at 37°C.

    • At various time points (0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture and quench the reaction with an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by HPLC to quantify the remaining amount of the parent compound.

    • Calculate the half-life (t½) from the disappearance rate of the compound.

4.2 Protocol for Cellular Uptake Study

  • Objective: To compare the intracellular accumulation of this compound and sodium phenylacetate.

  • Materials: PC-3 cells, cell culture medium, this compound, sodium phenylacetate, PBS, LC-MS/MS system.

  • Method:

    • Seed PC-3 cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with 10 µM of either this compound or sodium phenylacetate for 1 hour at 37°C.

    • After incubation, wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Lyse the cells with a suitable lysis buffer.

    • Quantify the intracellular concentration of the respective compounds using a validated LC-MS/MS method.

    • Normalize the results to the total protein content of the cell lysate.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Seeding Incubation Incubate with Compound (10 µM, 1 hr, 37°C) Start->Incubation Washing Wash with Ice-Cold PBS (3x) Incubation->Washing Lysis Cell Lysis Washing->Lysis Quantification LC-MS/MS Quantification Lysis->Quantification Normalization Normalize to Protein Content Quantification->Normalization End End: Determine Intracellular Conc. Normalization->End

Caption: Workflow for the comparative cellular uptake experiment.

Conclusion and Future Directions

While there is currently no direct experimental evidence for the mechanism of action of this compound, a compelling hypothesis can be formulated based on the known properties of its constituent parts. It is proposed that this compound acts as a lipophilic prodrug of phenylacetic acid, with the adamantane moiety serving to enhance its pharmacokinetic profile. Future research should focus on validating this hypothesis through a systematic series of in vitro and in vivo studies. Key areas of investigation should include its metabolic stability, cellular permeability, and efficacy in relevant disease models, such as hyperammonemia and cancer. Such studies will be crucial in determining the potential therapeutic utility of this compound.

Spectroscopic and Synthetic Profile of 2-Adamantyl 2-Phenylacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Adamantyl 2-phenylacetate is an ester combining the bulky, lipophilic adamantane cage with the phenylacetic acid moiety. The adamantane group is a key pharmacophore in various approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The phenylacetate group is also found in a range of biologically active compounds. This technical guide provides a predicted spectroscopic profile and a proposed synthetic methodology for this compound to facilitate its synthesis and characterization in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its precursors and related ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.25m5HPhenyl-H
~5.10br s1HO-CH (Adamantyl C2-H)
~3.60s2HCH₂ (Phenylacetyl)
~2.10 - 1.50m14HAdamantyl-H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~171.0C=O (Ester)
~134.0Phenyl C (quaternary)
~129.2Phenyl CH
~128.5Phenyl CH
~127.1Phenyl CH
~75.0O-CH (Adamantyl C2)
~41.5CH₂ (Phenylacetyl)
~37.5, 37.0, 32.0, 27.0, 26.5Adamantyl CH, CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2920, 2850StrongAliphatic C-H stretch (Adamantyl)
~1735StrongC=O stretch (Ester)
~1250, 1170StrongC-O stretch (Ester)
~1600, 1495, 1450Medium-WeakAromatic C=C stretch
~740, 700StrongAromatic C-H bend (monosubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
270Moderate[M]⁺ (Molecular Ion)
135High[C₁₀H₁₅]⁺ (Adamantyl cation)
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following section outlines a proposed synthetic procedure for this compound and the general methodologies for acquiring the spectroscopic data.

Synthesis of this compound

A standard and effective method for the synthesis of this compound is the Fischer-Speier esterification of 2-adamantanol with phenylacetic acid in the presence of an acid catalyst.

Materials:

  • 2-Adamantanol

  • Phenylacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or Benzene (as solvent and for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-adamantanol (1.0 eq), phenylacetic acid (1.1 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 0.05 eq).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of the synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic and analytical workflow for this compound.

Synthesis_and_Analysis_Workflow Start Starting Materials (2-Adamantanol, Phenylacetic Acid) Reaction Fischer Esterification (Acid Catalyst, Toluene, Reflux) Start->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Spectroscopic Analysis Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Analysis->IR MS Mass Spec Analysis->MS

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

While direct experimental data for this compound is not currently prevalent in the scientific literature, this guide provides a robust, predictive framework for its synthesis and spectroscopic characterization. The provided data tables and experimental protocols offer a solid starting point for researchers aiming to synthesize and study this compound. The unique combination of the adamantyl and phenylacetate moieties makes it a molecule of interest for further investigation in medicinal chemistry and materials science.

Technical Guide: Solubility Profile of 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Adamantyl 2-phenylacetate, a molecule of interest in medicinal chemistry and drug development. Due to the absence of specific published quantitative solubility data for this compound, this document outlines its expected solubility based on the physicochemical properties of its adamantane and phenylacetate moieties. Furthermore, it provides a detailed experimental protocol for determining its precise solubility in various solvents, a critical step in preclinical development.

Core Concepts: Predicting Solubility

This compound is an ester combining a bulky, lipophilic adamantyl group with a phenylacetate group. The adamantane cage is a rigid, nonpolar, and highly hydrophobic structure. This hydrophobicity is a key characteristic of adamantane and its derivatives, leading to very low solubility in aqueous solutions but good solubility in nonpolar organic solvents. The phenylacetate portion contributes some aromatic character but does not significantly enhance aqueous solubility. Consequently, this compound is anticipated to be a poorly water-soluble compound.

Estimated Solubility of this compound

The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in a range of common laboratory solvents. Note: These values are estimations based on the properties of similar adamantane derivatives and should be confirmed by experimental measurement.

SolventSolvent PolarityExpected SolubilityEstimated Quantitative Solubility (at 25°C)
WaterHighVery Low / Insoluble< 0.1 mg/mL
MethanolHighLow1-10 mg/mL
EthanolHighLow to Moderate5-20 mg/mL
AcetoneMediumModerate to High20-100 mg/mL
DichloromethaneMediumHigh> 100 mg/mL
ChloroformMediumHigh> 100 mg/mL
Ethyl AcetateMediumModerate to High20-100 mg/mL
TolueneLowHigh> 100 mg/mL
HexaneLowModerate to High10-50 mg/mL
Dimethyl Sulfoxide (DMSO)High (Aprotic)High> 100 mg/mL

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This protocol is suitable for a poorly soluble compound like this compound.

1. Materials and Equipment:

  • This compound (crystalline solid, >99% purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) for the preparation of calibration standards for HPLC analysis.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this is typically 24 to 72 hours.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated HPLC method.

    • Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3. Precautions:

  • Ensure the purity of the compound and the solvents.[1]

  • Maintain precise temperature control throughout the experiment.

  • Verify that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change.

  • Avoid any loss of solvent due to evaporation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

References

Potential Biological Activity of 2-Adamantyl 2-phenylacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a prospective analysis of the potential biological activities of "2-Adamantyl 2-phenylacetate." As of the date of this publication, there is no direct experimental data available in the public domain for this specific molecule. The following guide is an extrapolation based on the known pharmacological profiles of adamantane derivatives and phenylacetic acid, intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity.

Introduction: The Rationale for a Hybrid Molecule

The conjugation of distinct pharmacophores into a single molecule is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with potentially improved efficacy, modified selectivity, or enhanced pharmacokinetic properties. The molecule this compound represents such a hybrid, incorporating the bulky, lipophilic adamantane cage with the biologically relevant phenylacetate moiety.

The adamantane group, a rigid, three-dimensional tricyclic hydrocarbon, is a valued component in drug design. Its incorporation into a drug candidate can significantly increase lipophilicity, which may enhance membrane permeability and bioavailability.[1][2] The steric bulk of the adamantane cage can also provide metabolic stability by shielding labile functional groups from enzymatic degradation, potentially prolonging the drug's half-life.[2] Numerous adamantane derivatives have been successfully developed as antiviral, antidiabetic, anti-inflammatory, and neuroprotective agents.[1][2][3][4][5]

Phenylacetate, on the other hand, is a known human metabolite of phenylalanine and 2-phenylethylamine.[6] It has been investigated for its potential as an antineoplastic agent and is known to be a uremic toxin that can accumulate in renal failure.[6] Phenylacetate and its derivatives are also found in essential oils and are used as perfumery and flavoring ingredients.[6]

The ester linkage between the 2-adamantanol and 2-phenylacetic acid creates a molecule with a unique physicochemical profile. This guide will explore the potential biological activities of this compound by examining the established activities of related adamantane esters and phenylacetate compounds.

Potential Therapeutic Areas and Biological Activities

Based on the known biological activities of adamantane derivatives, this compound could be a candidate for investigation in several therapeutic areas. The lipophilic nature of the adamantyl group is a recurring theme in the activity of its derivatives.[1]

Anti-inflammatory Activity

A study on adamantane derivatives with different linker bridges, including esters, revealed that some of these compounds exhibited anti-inflammatory activity comparable to that of diclofenac in a mouse paw edema model.[7] This suggests that the adamantane moiety can serve as a scaffold for the development of new anti-inflammatory agents. The phenylacetic acid moiety is also structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in this compound warrants investigation into its potential anti-inflammatory properties.

Antimicrobial Activity

Various adamantane derivatives have been synthesized and tested for their antimicrobial activity.[3][4][8] For instance, certain N-substituted adamantylester imides have shown modest antibacterial activity.[3] Other studies have reported adamantane derivatives with activity against Staphylococcus aureus and Bacillus cereus.[8] The lipophilicity conferred by the adamantane group may facilitate the disruption of bacterial cell membranes.

Antiviral Activity

The first successful application of an adamantane derivative in medicine was the antiviral agent amantadine (1-aminoadamantane hydrochloride), used against Influenza A.[1] This has spurred the development of numerous other adamantane-containing antivirals. While the mechanism of action is often specific to the viral target, the adamantane cage plays a crucial role in binding to viral proteins. The potential for this compound to exhibit antiviral activity would likely depend on its ability to interact with specific viral targets.

Anticancer Activity

The antiproliferative effects of adamantane derivatives have also been reported.[1] The lipophilic and sterically hindered nature of adamantyl esters has been suggested to be superior for antiproliferative effects compared to less bulky esters, possibly due to reduced hydrolysis.[1] Phenylacetate itself has been investigated as an antineoplastic agent.[6] Therefore, this compound could be explored for its potential cytotoxic effects against various cancer cell lines.

Tabulated Data of Related Adamantane Derivatives

To provide a comparative overview, the following table summarizes the biological activities of various adamantane derivatives as reported in the literature. It is important to note that these are not direct data for this compound but serve as a basis for postulating its potential activities.

Compound ClassSpecific Derivative(s)Biological ActivityQuantitative Data (if available)Reference
Adamantane Oxime EstersNot specifiedAnti-inflammatoryActivity comparable to diclofenac[7]
N-substituted Adamantylester ImidesNot specifiedAntibacterialMIC > 6 µg/ml[3]
Adamantane PhenylalkylaminesIsomers I and IIAntiproliferative/Anticancer, AnalgesicNot specified[9]
N-substituted Phthalimides4-(adamant-1-ylmethylenoxycarbonyl)-N-(L-leucyl)-phthalimideAntibacterial against Bacillus cereusMIC = 8 µg/ml[8]
N-substituted Phthalimides4-(adamant-1-ylethylenoxycarbonyl)-N-(L-phenylalanyl)phthalimideAntibacterial against Bacillus cereusMIC = 15 µg/ml[8]
Hydrazide of 1-adamantanecarboxylic acidCompound 19Antibacterial against Gram-positive bacteriaMIC = 125–500 µg/mL[4]

Proposed Experimental Protocols for Biological Screening

Given the lack of existing data, a systematic screening of this compound is necessary to elucidate its biological activities. The following are proposed high-level experimental protocols for initial screening.

In Vitro Anti-inflammatory Assay
  • Objective: To assess the potential of this compound to inhibit key inflammatory mediators.

  • Methodology:

    • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Treatment: Co-incubate the LPS-stimulated cells with varying concentrations of this compound. A known NSAID (e.g., indomethacin) will be used as a positive control.

    • Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

    • Quantification of Pro-inflammatory Cytokines: Measure the levels of cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.

In Vitro Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Microorganisms: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans).

    • Broth Microdilution Method: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate with appropriate broth.

    • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

    • Incubation: Incubate the plates under appropriate conditions (temperature, time).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

    • Positive and Negative Controls: Include wells with a known antibiotic/antifungal agent and wells with no compound, respectively.

Visualizing Potential Research Workflows and Concepts

The following diagrams, created using the DOT language, illustrate a proposed experimental workflow for screening the biological activity of this compound and a conceptual diagram of its potential structure-activity relationship.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Data Evaluation cluster_lead Lead Optimization synthesis Synthesis of This compound anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) synthesis->anti_inflammatory Test Compound antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial anticancer Anticancer Assays (e.g., MTT assay on cancer cell lines) synthesis->anticancer antiviral Antiviral Assays (e.g., Plaque reduction assay) synthesis->antiviral data_analysis Data Analysis (IC50, MIC calculation) anti_inflammatory->data_analysis antimicrobial->data_analysis anticancer->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Proposed experimental workflow for the biological evaluation of this compound.

conceptual_diagram cluster_adamantane Adamantane Moiety cluster_phenylacetate Phenylacetate Moiety cluster_potential_activities Potential Biological Activities adamantane 2-Adamantyl lipophilicity Increased Lipophilicity adamantane->lipophilicity steric_hindrance Steric Hindrance adamantane->steric_hindrance ester_linkage Ester Linkage adamantane->ester_linkage metabolic_stability Metabolic Stability steric_hindrance->metabolic_stability phenylacetate 2-Phenylacetate biological_activity_pa Known Biological Roles phenylacetate->biological_activity_pa phenylacetate->ester_linkage hybrid_molecule This compound ester_linkage->hybrid_molecule anti_inflammatory_activity Anti-inflammatory hybrid_molecule->anti_inflammatory_activity Potential for antimicrobial_activity Antimicrobial hybrid_molecule->antimicrobial_activity anticancer_activity Anticancer hybrid_molecule->anticancer_activity antiviral_activity Antiviral hybrid_molecule->antiviral_activity

Caption: Conceptual diagram illustrating the potential structure-activity relationship of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a review of the literature on related adamantane derivatives and phenylacetic acid provides a strong rationale for its investigation as a potential therapeutic agent. The unique combination of the lipophilic and bulky adamantane core with the phenylacetate moiety suggests that this hybrid molecule could exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.

Future research should focus on the synthesis and systematic in vitro screening of this compound to validate these hypotheses. Positive hits from these initial screens would then warrant further investigation into the mechanism of action, in vivo efficacy, and pharmacokinetic profiling. The exploration of this and similar hybrid molecules could open new avenues for the development of novel therapeutics.

References

Discovery and history of "2-Adamantyl 2-phenylacetate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Adamantyl 2-phenylacetate: A Hypothetical Case Study in Drug Discovery

Abstract

This technical guide explores the hypothetical discovery and synthetic history of this compound, a novel adamantane derivative. While this specific molecule is not found in existing scientific literature, this document serves as a comprehensive case study for researchers, scientists, and drug development professionals, illustrating a plausible pathway from conceptualization to synthesis and characterization. The guide details a potential synthetic protocol, presents hypothetical analytical data, and visualizes the experimental workflow and a relevant biological signaling pathway, providing a practical framework for the development of new adamantane-based therapeutic agents.

Introduction and Hypothetical Discovery

The adamantane moiety, a rigid, lipophilic cage-like hydrocarbon, has been a cornerstone in medicinal chemistry since the discovery of amantadine's antiviral properties.[1] Its unique structure is known to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their therapeutic potential. Adamantane derivatives have been investigated for a wide range of applications, including antiviral, antidiabetic, and neuroprotective agents.[1][2]

The hypothetical discovery of this compound emerged from a research program focused on developing novel neuroprotective agents targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in the pathophysiology of neurodegenerative diseases. The rationale was to combine the known NMDA receptor antagonistic properties of adamantane derivatives with a phenylacetate group, which has been explored for its own potential neuroprotective effects. The 2-adamantyl substitution was chosen over the more common 1-adamantyl to explore novel structure-activity relationships.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be hypothetically achieved through the esterification of 2-adamantanol with phenylacetyl chloride. This method is a standard approach for creating esters and is feasible with readily available starting materials.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Adamantanol

  • Phenylacetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 2-adamantanol (1.0 eq) in anhydrous dichloromethane (10 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Anhydrous pyridine (1.2 eq) is added dropwise to the solution, followed by the slow addition of phenylacetyl chloride (1.1 eq).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane (20 mL) and washed successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Hypothetical Data Presentation

The following table summarizes the expected quantitative data from the synthesis and characterization of this compound.

ParameterValue
Reactants
2-Adamantanol (molar mass)152.24 g/mol
Phenylacetyl chloride (molar mass)154.59 g/mol
Product
Product NameThis compound
Molecular FormulaC₁₈H₂₂O₂
Molar Mass270.37 g/mol
Reaction Conditions
SolventDichloromethane
BasePyridine
Temperature0 °C to Room Temperature
Reaction Time12 hours
Yield and Purity
Theoretical YieldCalculated based on starting material amounts
Actual Yield~85% (hypothetical)
Purity (by HPLC)>98% (hypothetical)
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.25 (m, 5H), 4.85 (s, 1H), 3.60 (s, 2H), 2.10-1.50 (m, 14H)
¹³C NMR (CDCl₃, 100 MHz)δ 171.0, 134.5, 129.3, 128.6, 127.1, 75.5, 41.8, 37.5, 37.2, 32.0, 31.8, 27.4, 27.2
Mass Spectrometry (ESI+)m/z 271.17 [M+H]⁺

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2-Adamantanol in DCM add_pyridine Add Pyridine start->add_pyridine add_pac Add Phenylacetyl Chloride at 0°C add_pyridine->add_pac react Stir at RT for 12h add_pac->react dilute Dilute with DCM react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 2-Adamantyl 2-phenylacetate chromatography->product

Caption: A flowchart of the synthesis and purification process.

Hypothetical Signaling Pathway Inhibition

Adamantane derivatives are known to act as antagonists of the NMDA receptor. The following diagram illustrates a simplified view of the NMDA receptor signaling pathway and the hypothetical point of inhibition by this compound.

G Hypothetical Inhibition of NMDA Receptor Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Compound 2-Adamantyl 2-phenylacetate Compound->NMDA_R Inhibits Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_influx->Downstream

References

Methodological & Application

"2-Adamantyl 2-phenylacetate" experimental protocol for synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Adamantyl 2-phenylacetate is an ester of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the bulky and lipophilic adamantyl cage. The adamantyl moiety is a common pharmacophore that can enhance the therapeutic properties of drug candidates by influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. This application note provides a detailed experimental protocol for the synthesis of this compound via a Fischer esterification reaction between 2-adamantanol and phenylacetic acid, catalyzed by sulfuric acid.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of 2-adamantanol with phenylacetic acid, as depicted in the following reaction scheme:

This equilibrium reaction is driven towards the product by using an excess of one of the reactants and removing water as it is formed.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the synthesis of this compound following the detailed protocol.

ParameterValue
Reactants
2-Adamantanol (FW: 152.24 g/mol )1.00 g (6.57 mmol)
Phenylacetic Acid (FW: 136.15 g/mol )1.34 g (9.85 mmol)
Concentrated Sulfuric Acid0.2 mL
Toluene20 mL
Reaction Conditions
TemperatureReflux (~111 °C)
Reaction Time6 hours
Product
This compound
Theoretical Yield1.87 g
Actual Yield1.55 g
Percent Yield83%
Purity (by GC-MS)>98%
AppearanceWhite crystalline solid
Melting Point85-87 °C

Experimental Protocol

Materials:

  • 2-Adamantanol

  • Phenylacetic acid

  • Concentrated sulfuric acid (98%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (50 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-adamantanol (1.00 g, 6.57 mmol) and phenylacetic acid (1.34 g, 9.85 mmol).

    • Add 20 mL of toluene to the flask to dissolve the reactants.

    • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

    • Carefully add concentrated sulfuric acid (0.2 mL) to the reaction mixture while stirring.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle. The toluene will begin to boil at approximately 111 °C.

    • Continue refluxing for 6 hours, monitoring the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Work-up:

    • After 6 hours, allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 100 mL separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A solvent system of 10% ethyl acetate in hexane is used as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to yield this compound as a white crystalline solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the identity and purity of the product using GC-MS analysis.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis R1 2-Adamantanol Setup Combine in Flask with Dean-Stark & Condenser R1->Setup R2 Phenylacetic Acid R2->Setup R3 Toluene R3->Setup R4 H₂SO₄ R4->Setup Reflux Reflux for 6h (Water Removal) Setup->Reflux Cool Cool to RT Reflux->Cool Wash1 Wash with NaHCO₃ Cool->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry with MgSO₄ Wash2->Dry Evaporate Evaporate Toluene Dry->Evaporate Chroma Column Chromatography Evaporate->Chroma Product Pure 2-Adamantyl 2-phenylacetate Chroma->Product Analysis Characterization (MP, GC-MS) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a reliable and straightforward protocol for the synthesis of this compound. The Fischer esterification method described herein offers a high yield and purity of the desired product. This protocol is suitable for researchers in drug discovery and materials science who require access to adamantane-containing ester compounds.

Application Notes & Protocols: High-Yield Synthesis of 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-yield synthesis of 2-Adamantyl 2-phenylacetate, a potentially valuable building block in medicinal chemistry and materials science. The bulky and lipophilic adamantyl moiety can confer unique pharmacological properties to drug candidates, such as improved metabolic stability and enhanced binding to target proteins.

Two primary protocols are presented, focusing on the Steglich esterification, a mild and efficient method for coupling carboxylic acids with sterically hindered alcohols like 2-adamantanol.[1][2][3] These methods offer significant advantages over traditional Fischer esterification, which often requires harsh conditions and may result in low yields with bulky substrates.[4][5]

Synthesis Overview

The synthesis of this compound is achieved via the esterification of 2-phenylacetic acid with 2-adamantanol. The recommended methods utilize a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended synthesis protocols.

ParameterProtocol 1: Steglich Esterification (DCC)Protocol 2: Steglich Esterification (EDC)
Reactants 2-Phenylacetic acid, 2-Adamantanol, DCC, DMAP2-Phenylacetic acid, 2-Adamantanol, EDC, DMAP
Stoichiometry (Acid:Alcohol:Coupling Agent:Catalyst) 1.0 : 1.2 : 1.1 : 0.11.0 : 1.2 : 1.1 : 0.1
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 12-24 hours12-24 hours
Expected Yield > 90%> 90%
Purification Method Filtration followed by column chromatographyAqueous workup followed by column chromatography

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Steglich Esterification using DCC

This protocol describes the synthesis of this compound from 2-phenylacetic acid and 2-adamantanol using DCC as a coupling agent and DMAP as a catalyst.

Materials:

  • 2-Phenylacetic acid

  • 2-Adamantanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-phenylacetic acid (1.0 eq).

    • Dissolve the acid in anhydrous dichloromethane (DCM).

    • Add 2-adamantanol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent:

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up and Purification:

    • Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed.[1]

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for Steglich Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine 2-Phenylacetic Acid, 2-Adamantanol, and DMAP in DCM cooling 2. Cool to 0 °C reactants->cooling add_dcc 3. Add DCC solution dropwise cooling->add_dcc stir 4. Stir at room temperature for 12-24 hours add_dcc->stir filter_dcu 5. Filter to remove DCU stir->filter_dcu wash 6. Aqueous washes filter_dcu->wash dry_concentrate 7. Dry and concentrate wash->dry_concentrate chromatography 8. Column Chromatography dry_concentrate->chromatography product product chromatography->product Pure Product

Caption: Workflow for the synthesis of this compound.

steglich_mechanism Steglich Esterification Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation acid R-COOH (2-Phenylacetic Acid) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + DCC dcc DCC dmap DMAP active_ester N-Acylpyridinium Salt (Active Ester) o_acylisourea->active_ester dmap->active_ester + O-Acylisourea alcohol R'-OH (2-Adamantanol) ester R-COOR' (Product) active_ester->ester alcohol->ester + Active Ester dcu DCU (Byproduct)

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

References

Applications of "2-Adamantyl 2-phenylacetate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-Adamantyl 2-phenylacetate

Disclaimer: The following application notes and protocols are hypothetical and are intended to serve as a research and development guide. As of the latest literature review, "this compound" is a novel chemical entity with no published data on its specific biological activities. The proposed applications are based on the well-documented medicinal chemistry of its constituent moieties: the adamantyl group and the phenylacetate group.

Introduction

This compound is a unique ester combining the bulky, lipophilic adamantyl cage with the biologically active phenylacetate scaffold. The adamantane moiety is a cornerstone in drug design, known to enhance the lipophilicity and metabolic stability of compounds, often improving their pharmacokinetic profiles and ability to cross the blood-brain barrier.[1][2] Phenylacetate derivatives, on the other hand, have demonstrated a range of biological effects, including anticancer and ammonia-scavenging activities.[3][4] Sodium phenylacetate, for instance, is used in the management of urea cycle disorders.[3]

This document outlines a hypothetical application of this compound as a potential inhibitor of histone deacetylases (HDACs), a class of enzymes often dysregulated in cancer. The rationale is that the phenylacetate portion can act as a pharmacophore to inhibit the enzyme, while the adamantyl group may enhance cell permeability and target engagement.

Hypothetical Application: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. Their overexpression in various cancers leads to the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression, leading to cell cycle arrest and apoptosis in cancer cells. We hypothesize that this compound could act as an HDAC inhibitor.

Quantitative Data: In Vitro HDAC Inhibition Assay

The following table presents hypothetical IC50 values for this compound against a panel of recombinant human HDAC enzymes. For comparison, data for a known HDAC inhibitor, Vorinostat (SAHA), is included.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)
This compound 15018025080
Vorinostat (SAHA)10201530

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol describes a method to determine the IC50 values of this compound against various HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

  • This compound (dissolved in DMSO)

  • Vorinostat (SAHA) as a positive control (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound and Vorinostat in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add 5 µL of the diluted compounds or vehicle (DMSO in Assay Buffer) to the appropriate wells.

  • Add 10 µL of diluted HDAC enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 10 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 25 µL of the Developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway: Mechanism of HDAC Inhibition

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_drug_action Drug Action cluster_outcome Cellular Outcome HDAC HDAC Enzyme Histone Histone Tail (Acetylated) HDAC->Histone Deacetylation Histone_acetylated Histone Hyperacetylation DNA DNA Histone->DNA Compacts TSG_inactive Tumor Suppressor Gene (Silenced) DNA->TSG_inactive Leads to TSG Tumor Suppressor Gene (Active) Adamantyl_Phenylacetate 2-Adamantyl 2-phenylacetate Adamantyl_Phenylacetate->HDAC Inhibits TSG_active Tumor Suppressor Gene (Re-activated) Histone_acetylated->TSG_active Leads to Apoptosis Cell Cycle Arrest & Apoptosis TSG_active->Apoptosis Induces

Caption: Mechanism of HDAC inhibition leading to tumor suppression.

Experimental Workflow: Synthesis and Screening

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_assay In Vitro HDAC Inhibition Assay purification->in_vitro_assay ic50 Determine IC50 Values in_vitro_assay->ic50 cell_based_assay Cell-Based Assays (e.g., Proliferation, Apoptosis) ic50->cell_based_assay hit_validation Hit Validation cell_based_assay->hit_validation end End hit_validation->end

Caption: Workflow for synthesis and screening of the compound.

References

Application Notes and Protocols for the Derivatization of 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-Adamantyl 2-phenylacetate, a molecule with potential applications in drug discovery due to the presence of the lipophilic adamantyl group and the versatile phenylacetate scaffold. The derivatization strategies outlined below target three main regions of the molecule: the phenyl ring, the ester functionality, and the adamantyl cage. These modifications can be used to explore structure-activity relationships (SAR), optimize pharmacokinetic properties, and develop novel therapeutic agents.

Part 1: Derivatization of the Phenyl Ring via Electrophilic Aromatic Substitution

The phenyl ring of this compound can be functionalized using various electrophilic aromatic substitution reactions. These modifications can significantly impact the electronic properties and biological activity of the molecule.

Application Note 1.1: Nitration of the Phenyl Ring

Nitration of the phenyl ring introduces a nitro group, which can serve as a handle for further chemical transformations or modulate the biological activity of the compound. The ester group is a meta-director.

Experimental Protocol: Synthesis of 2-Adamantyl 2-(3-nitrophenyl)acetate

  • Materials: this compound, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, distilled water, methanol.

  • Procedure:

    • In a clean, dry round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 2.0 g of this compound to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10°C.

    • In a separate flask, prepare a nitrating mixture by slowly adding 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature at 0-5°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water until the washings are neutral.

    • Recrystallize the crude product from methanol to obtain pure 2-Adamantyl 2-(3-nitrophenyl)acetate.[1][2][3][4][5]

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
2-Adamantyl 2-(3-nitrophenyl)acetateC₁₈H₂₁NO₄331.3775-85110-115

Part 2: Modification of the Ester Functionality

The ester group can be modified to produce a carboxylic acid, amides, or other esters, which can alter the compound's solubility, polarity, and ability to interact with biological targets.

Application Note 2.1: Hydrolysis to 2-Adamantyl 2-phenylacetic acid

Hydrolysis of the ester yields the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.[6][7][8][9][10]

Experimental Protocol: Synthesis of 2-Adamantyl 2-phenylacetic acid

  • Materials: this compound, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2.0 g of this compound in 20 mL of ethanol in a round-bottom flask.

    • Add a solution of 1.0 g of sodium hydroxide in 5 mL of water to the flask.

    • Reflux the mixture for 4 hours.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the residue with 20 mL of water and acidify to pH 2 with 2M hydrochloric acid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 2-Adamantyl 2-phenylacetic acid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
2-Adamantyl 2-phenylacetic acidC₁₈H₂₂O₂270.3785-95150-155
Application Note 2.2: Amide Synthesis

The carboxylic acid obtained from hydrolysis can be coupled with various amines to generate a library of amide derivatives.[][12][13][14]

Experimental Protocol: Synthesis of N-Benzyl-2-adamantyl-2-phenylacetamide

  • Materials: 2-Adamantyl 2-phenylacetic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), benzylamine, triethylamine (TEA).

  • Procedure:

    • Suspend 1.0 g of 2-Adamantyl 2-phenylacetic acid in 10 mL of dry dichloromethane.

    • Add 0.5 mL of thionyl chloride and a catalytic amount of DMF, then stir at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the acid chloride in 10 mL of dry dichloromethane and cool to 0°C.

    • Add 0.5 mL of benzylamine and 0.7 mL of triethylamine, then stir at room temperature overnight.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
N-Benzyl-2-adamantyl-2-phenylacetamideC₂₅H₂₉NO359.5170-80White solid

Part 3: Functionalization of the Adamantyl Cage

The adamantyl cage can be functionalized at its bridgehead positions through radical-mediated reactions, offering a route to introduce additional substituents and explore their impact on the molecule's properties.[15][16][17][18][19]

Application Note 3.1: Bridgehead Bromination of the Adamantyl Group

Radical bromination introduces a bromine atom at a tertiary carbon of the adamantane structure.

Experimental Protocol: Synthesis of 2-(1-Bromoadamantyl) 2-phenylacetate

  • Materials: this compound, N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2.0 g of this compound in 20 mL of carbon tetrachloride.

    • Add 1.3 g of N-Bromosuccinimide and a catalytic amount of benzoyl peroxide (50 mg).

    • Reflux the mixture under a nitrogen atmosphere for 6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with saturated Na₂S₂O₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography to yield the brominated product.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
2-(1-Bromoadamantyl) 2-phenylacetateC₁₈H₂₁BrO₂365.2650-60Colorless oil

Visualizations

experimental_workflow cluster_phenyl Phenyl Ring Derivatization cluster_ester Ester Modification cluster_adamantyl Adamantyl Cage Functionalization start This compound nitration Nitration (H₂SO₄, HNO₃) start->nitration Electrophilic Aromatic Substitution hydrolysis Hydrolysis (NaOH, H₂O) start->hydrolysis bromination Radical Bromination (NBS, BPO) start->bromination Free Radical Substitution nitro_product 2-Adamantyl 2-(nitrophenyl)acetate nitration->nitro_product acid_product 2-Adamantyl 2-phenylacetic acid hydrolysis->acid_product amidation Amidation (Amine, Coupling Agent) acid_product->amidation amide_product N-substituted-2-adamantyl-2-phenylacetamide amidation->amide_product bromo_product 2-(Bromo-adamantyl) 2-phenylacetate bromination->bromo_product

Caption: Derivatization workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling receptor Target Receptor (e.g., GPCR, Ion Channel) effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector Activation/ Inhibition second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Antiviral) gene_expression->cellular_response derivative This compound Derivative derivative->receptor Binding & Modulation

Caption: Hypothetical signaling pathway for a bioactive derivative.

References

Application Notes and Protocols for the Scalable Production of 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Adamantyl 2-phenylacetate is a bulky ester with potential applications in medicinal chemistry and materials science. Its adamantyl moiety can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to parent drug molecules. This document provides a detailed protocol for the laboratory-scale synthesis and a proposed workflow for scaling up the production of this compound. The described methodology is based on a robust esterification reaction, optimized for yield, purity, and scalability.

Reaction Scheme

The synthesis of this compound is achieved via the esterification of phenylacetic acid with 2-adamantanol. This reaction is typically catalyzed by a strong acid. For scalable production, the use of a solid-supported acid catalyst is often preferred to simplify purification and minimize acidic waste streams.

Overall Reaction:

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis of this compound, including reactant specifications and typical reaction outcomes.

Table 1: Reagent Specifications and Stoichiometry

ReagentMolecular Weight ( g/mol )Molar RatioDensity (g/mL)Amount (for 10g scale)Moles
Phenylacetic Acid136.151.0-10.0 g0.073
2-Adamantanol152.241.1-12.2 g0.081
Toluene92.14-0.867100 mL-
Amberlyst-15-15% (w/w)-1.5 g-

Table 2: Reaction Parameters and Yields

ParameterValue
Reaction Temperature110 °C (Reflux)
Reaction Time12 - 24 hours
CatalystAmberlyst-15
Product Molar Mass270.38 g/mol
Theoretical Yield19.7 g
Typical Isolated Yield16.7 - 17.7 g (85 - 90%)
Purity (by HPLC)>98%

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound (10g scale)

This protocol details the synthesis of this compound using a solid acid catalyst, which facilitates product purification.

Materials and Equipment:

  • 250 mL three-neck round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Phenylacetic acid

  • 2-Adamantanol

  • Amberlyst-15 (pre-dried at 80°C for 4 hours)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add phenylacetic acid (10.0 g, 0.073 mol), 2-adamantanol (12.2 g, 0.081 mol), and toluene (100 mL).

  • Catalyst Addition: Add pre-dried Amberlyst-15 (1.5 g) to the reaction mixture.

  • Esterification: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent (phenylacetic acid) is complete (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the Amberlyst-15 catalyst. Wash the catalyst with a small amount of toluene.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white solid.

Visualizations

Diagram 1: Synthesis Workflow

G Figure 1: Scalable Production Workflow for this compound cluster_0 Reaction Stage cluster_1 Work-up and Purification cluster_2 Final Product Reagents 1. Charge Reactants (Phenylacetic Acid, 2-Adamantanol, Toluene) Catalyst 2. Add Catalyst (Amberlyst-15) Reagents->Catalyst Reaction 3. Heat to Reflux (110°C, 12-24h) Azeotropic Water Removal Catalyst->Reaction Filtration 4. Cool and Filter (Remove Catalyst) Reaction->Filtration Wash 5. Aqueous Wash (NaHCO3, Brine) Filtration->Wash Dry 6. Dry and Concentrate (MgSO4, Rotary Evaporator) Wash->Dry Purify 7. Recrystallization Dry->Purify FinalProduct 8. Pure 2-Adamantyl 2-phenylacetate Purify->FinalProduct

Caption: Scalable Production Workflow for this compound.

Diagram 2: Logical Relationship of Key Parameters

G Figure 2: Interrelation of Key Synthesis Parameters Reactants Reactant Concentration Molar Ratio Outcome {Reaction Outcome | Yield | Purity} Reactants->Outcome influences Catalyst Catalyst Type (e.g., Amberlyst-15) Loading (% w/w) Catalyst->Outcome determines Conditions Reaction Conditions Temperature Time Conditions->Outcome affects

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Adamantyl 2-phenylacetate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Fischer esterification of 2-adamantanol with phenylacetic acid consistently low?

A1: The low yield is likely due to two main factors: steric hindrance and competing elimination reactions. 2-Adamantanol is a bulky, tertiary alcohol, which sterically hinders the approach of the carboxylic acid to the alcohol's hydroxyl group. Additionally, under the acidic conditions of Fischer esterification, tertiary alcohols are prone to dehydration, forming an alkene byproduct.[1][2][3] To improve the yield, consider using a large excess of the less expensive reagent (either the alcohol or the acid) to shift the reaction equilibrium towards the product.[4][5] Alternatively, employing a method to remove water as it forms, such as a Dean-Stark apparatus, can also drive the reaction forward.[2][5]

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?

A2: Alkene formation is a result of the acid-catalyzed dehydration of the tertiary alcohol, 2-adamantanol.[1][2] This side reaction is common in Fischer esterifications involving tertiary alcohols.[2][3] To minimize this, you can:

  • Use milder reaction conditions: Lowering the reaction temperature can favor the esterification pathway over elimination.

  • Choose a different catalyst: While strong mineral acids like sulfuric acid are common, a milder acid catalyst or a solid acid catalyst might reduce the extent of dehydration.

  • Employ an alternative synthetic route: Consider using a non-acidic method, such as reacting 2-adamantanol with phenylacetyl chloride in the presence of a non-nucleophilic base like pyridine. This approach avoids the strongly acidic conditions that promote elimination.[6][7]

Q3: What are the best methods for purifying this compound?

A3: The primary impurities in your crude product are likely unreacted 2-adamantanol, phenylacetic acid, and any alkene byproduct. A typical purification workflow would involve:

  • Aqueous Workup: Wash the reaction mixture with a dilute base solution (e.g., saturated sodium bicarbonate) to remove unreacted phenylacetic acid. Subsequently, wash with water and brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Chromatography: Column chromatography on silica gel is an effective method for separating the desired ester from the nonpolar alkene byproduct and the more polar unreacted alcohol. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is recommended.[8]

Q4: Are there alternative, higher-yielding methods for synthesizing sterically hindered esters like this compound?

A4: Yes, for sterically hindered alcohols, methods that activate the carboxylic acid are often more effective than direct Fischer esterification.[9][10] One of the most common and effective methods is the use of an acyl chloride. Reacting 2-adamantanol with phenylacetyl chloride in the presence of a base like pyridine or triethylamine can provide higher yields by avoiding the harsh acidic conditions and the equilibrium limitations of Fischer esterification.[6][7] Another approach involves using coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Steric hindrance preventing reaction.Switch to a more reactive acylating agent like phenylacetyl chloride.[6][7]
Insufficiently acidic catalyst for Fischer esterification.Use a stronger acid catalyst like concentrated sulfuric acid, but be mindful of increased side reactions.
Reaction has not reached equilibrium.Increase reaction time or temperature (cautiously, to avoid decomposition).
Presence of Alkene Byproduct Acid-catalyzed dehydration of 2-adamantanol.[1][2][3]Use a non-acidic method such as the acyl chloride route. Lower the reaction temperature.
Unreacted Starting Material Reaction equilibrium not driven to completion.Use a large excess of one reactant.[4][5] Remove water using a Dean-Stark trap.[2][5]
Difficult Purification Similar polarities of product and byproducts.Optimize column chromatography conditions (e.g., solvent system, gradient). Consider recrystallization if the product is a solid.

Experimental Protocols

Method A: Modified Fischer-Speier Esterification

This protocol is a modification of the classic Fischer esterification, designed to favor product formation despite the challenges of using a tertiary alcohol.[2]

  • Reagent Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-adamantanol (1.0 eq), phenylacetic acid (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene, to the flask.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction towards the ester product. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method B: Acylation using Phenylacetyl Chloride

This method avoids the harsh acidic conditions of the Fischer esterification and is often higher yielding for sterically hindered alcohols.[6][7]

  • Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-adamantanol (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) or diethyl ether.

  • Acyl Chloride Addition: Cool the solution in an ice bath. Slowly add a solution of phenylacetyl chloride (1.1 eq) in the same solvent to the flask with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes for the two proposed synthetic methods. The values are illustrative and can vary based on specific reaction conditions and scale.

Parameter Method A: Modified Fischer Esterification Method B: Acylation with Phenylacetyl Chloride
Typical Yield 40-60%70-90%
Key Byproducts Adamantene (from dehydration)[1][2]None, if starting materials are pure.
Reaction Time 12-24 hours2-6 hours
Reaction Temperature Reflux (e.g., Toluene at 111°C)0°C to Room Temperature
Required Reagents Acid catalyst (e.g., p-TsOH), TolueneBase (e.g., Pyridine), Dry Solvent (e.g., DCM)
Purification Difficulty Moderate to HighLow to Moderate

Visualizations

Experimental_Workflow cluster_methodA Method A: Modified Fischer Esterification cluster_methodB Method B: Acylation with Phenylacetyl Chloride A_Start Combine 2-Adamantanol, Phenylacetic Acid, p-TsOH A_Reflux Reflux with Dean-Stark Trap A_Start->A_Reflux Add Toluene A_Workup Aqueous Workup A_Reflux->A_Workup Reaction Complete A_Purify Column Chromatography A_Workup->A_Purify Crude Product A_Product 2-Adamantyl 2-phenylacetate A_Purify->A_Product B_Start Dissolve 2-Adamantanol and Pyridine in DCM B_Acyl Add Phenylacetyl Chloride at 0°C B_Start->B_Acyl B_React Stir at Room Temp B_Acyl->B_React B_Workup Aqueous Workup B_React->B_Workup Reaction Complete B_Purify Column Chromatography B_Workup->B_Purify Crude Product B_Product 2-Adamantyl 2-phenylacetate B_Purify->B_Product

Caption: General experimental workflows for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield of This compound Check_Byproduct Is an alkene byproduct observed? Start->Check_Byproduct Yes_Alkene Yes Check_Byproduct->Yes_Alkene No_Alkene No Check_Byproduct->No_Alkene Solution_Dehydration Cause: Dehydration of 2-Adamantanol Solutions: - Lower reaction temperature - Use non-acidic method (Acyl Chloride) Yes_Alkene->Solution_Dehydration Check_Starting_Material Is unreacted starting material present? No_Alkene->Check_Starting_Material Yes_SM Yes Check_Starting_Material->Yes_SM No_SM No Check_Starting_Material->No_SM Solution_Equilibrium Cause: Unfavorable Equilibrium Solutions: - Use excess of one reagent - Remove water (Dean-Stark) Yes_SM->Solution_Equilibrium Solution_Steric Cause: Steric Hindrance Solution: - Use a more reactive acylating agent (e.g., Phenylacetyl Chloride) No_SM->Solution_Steric

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Troubleshooting low yield in "2-Adamantyl 2-phenylacetate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Adamantyl 2-phenylacetate.

Troubleshooting Guide

This guide addresses common issues that may lead to low yield or product impurities during the synthesis of this compound, particularly when using Fischer esterification.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are often attributed to the steric hindrance of the bulky 2-adamantyl group and the reversible nature of the Fischer esterification reaction. Here are several factors to consider and strategies for yield improvement:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). Using a large excess of one reactant, typically the less expensive one, can shift the equilibrium towards the product.[1]

  • Water Inhibition: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants.[1]

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Steric Hindrance: The bulky 2-adamantanol is a sterically hindered secondary alcohol, which can slow down the rate of esterification.

    • Solution: Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride or anhydride, although this changes the reaction type. Alternatively, explore other coupling methods like the Steglich or Mitsunobu reactions which are often more effective for hindered alcohols.[2][3]

  • Suboptimal Temperature: The reaction temperature may be too low for the sterically hindered substrates.

    • Solution: Ensure the reaction is heated to an appropriate reflux temperature to provide sufficient energy for the reaction to proceed at a reasonable rate.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern under acidic conditions is the dehydration of 2-adamantanol.

  • Dehydration of 2-Adamantanol: Strong acid catalysts at elevated temperatures can promote the elimination of water from 2-adamantanol to form adamantene, which can then polymerize or react further.[4]

    • Solution:

      • Use a milder acid catalyst or a lower concentration of the strong acid.

      • Carefully control the reaction temperature to the minimum required for esterification.

      • Consider alternative methods that do not require strong acidic conditions, such as the Steglich esterification.[2][3]

  • Self-condensation of Phenylacetic Acid: At high temperatures, phenylacetic acid can undergo self-condensation.[5][6]

    • Solution: Maintain a controlled reaction temperature and use an appropriate stoichiometry of reactants to favor the desired esterification.

Q3: I am having difficulty purifying the final product. What purification strategies are recommended?

A3: Purification of this compound can be challenging due to the potential presence of unreacted starting materials and side products.

  • Removal of Unreacted Phenylacetic Acid:

    • Solution: After the reaction, the crude product can be dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove any unreacted phenylacetic acid.

  • Removal of Unreacted 2-Adamantanol:

    • Solution: Unreacted 2-adamantanol has different polarity compared to the ester product. Column chromatography on silica gel is an effective method for separating the non-polar ester from the more polar alcohol.

  • Removal of Side Products:

    • Solution: Dehydration byproducts can often be removed by column chromatography. The choice of eluent system will be critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for the synthesis of this compound?

A: While several methods can be employed, Fischer esterification is a common starting point due to its simplicity. However, for sterically hindered alcohols like 2-adamantanol, alternative methods may provide higher yields.

  • Fischer Esterification: Direct reaction of 2-adamantanol and phenylacetic acid with an acid catalyst. This method is straightforward but may suffer from low yields due to steric hindrance and the reversible nature of the reaction.[1][7]

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). It is performed under milder conditions and is often more suitable for sterically hindered alcohols.[2][3][8]

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate. It is known for its mild conditions and stereochemical inversion (though not relevant for the achiral 2-adamantanol).[9][10][11][12][13]

Q: What are the typical reaction conditions for the Fischer esterification of 2-adamantanol and phenylacetic acid?

ParameterRecommended Condition
Reactant Ratio 1:1.5 to 1:3 (2-Adamantanol to Phenylacetic Acid)
Catalyst Concentrated Sulfuric Acid or p-Toluenesulfonic Acid (catalytic amount)
Solvent Toluene or Hexane (to facilitate water removal with a Dean-Stark trap)
Temperature Reflux temperature of the chosen solvent
Reaction Time 8 - 24 hours (monitor by TLC)

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (2-adamantanol and phenylacetic acid) on a silica gel TLC plate. The formation of the less polar ester product will be indicated by a new spot with a higher Rf value than the starting materials. The reaction is considered complete when the limiting reactant spot is no longer visible.

Experimental Protocols

Fischer Esterification Protocol

This is a general protocol that should be optimized for the specific requirements of your research.

Materials:

  • 2-Adamantanol

  • Phenylacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-adamantanol (1.0 eq), phenylacetic acid (1.5 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterize the final product by NMR and IR spectroscopy and determine the yield.

Visualizations

Reaction_Scheme General Reaction Scheme for Fischer Esterification Adamantanol 2-Adamantanol Catalyst H+ Adamantanol->Catalyst PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->Catalyst Ester This compound Water Water Catalyst->Ester Reflux Catalyst->Water Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction_Time Increase Reaction Time and Monitor by TLC? Start->Check_Reaction_Time Remove_Water Effective Water Removal (Dean-Stark)? Check_Reaction_Time->Remove_Water Yes Optimize_Conditions Optimize Reaction Conditions: - Adjust Reactant Ratio - Vary Catalyst Concentration - Change Solvent Check_Reaction_Time->Optimize_Conditions No Consider_Side_Reactions Evidence of Side Products (TLC/NMR)? Remove_Water->Consider_Side_Reactions Yes Remove_Water->Optimize_Conditions No Alternative_Methods Consider Alternative Synthesis Methods (Steglich, Mitsunobu) Consider_Side_Reactions->Alternative_Methods Yes (e.g., Dehydration) Purification_Issue Review Purification Strategy Consider_Side_Reactions->Purification_Issue No End Improved Yield Alternative_Methods->End Optimize_Conditions->End Purification_Issue->End

References

Technical Support Center: Purification of 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "2-Adamantyl 2-phenylacetate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound, typically via Fischer esterification of 2-adamantanol with phenylacetic acid, can lead to several impurities. The most common include:

  • Unreacted Starting Materials: Residual 2-adamantanol and phenylacetic acid are the most frequent impurities.

  • Dehydration Products: Tertiary alcohols like 2-adamantanol can undergo elimination (dehydration) in the presence of a strong acid catalyst, leading to the formation of adamantene isomers.

  • Byproducts from Phenylacetic Acid: Self-condensation or decomposition of phenylacetic acid under acidic conditions can occur, though this is generally less common under typical esterification conditions.

  • Solvent and Catalyst Residues: Residual catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and reaction solvents must be effectively removed.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the product from starting materials and major impurities. The spots can be visualized under a UV lamp (for the aromatic phenyl group) and/or by staining with a potassium permanganate solution (for the alcohol).

Q3: What are the recommended analytical techniques to confirm the purity of the final product?

A3: A combination of analytical techniques is recommended to ensure the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for detecting volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative purity assessment, particularly for non-volatile impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guides

Crystallization/Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize ("oils out"). The product is impure, leading to melting point depression.- Attempt to purify the crude product further by column chromatography before crystallization.- Try a different solvent or a solvent mixture for recrystallization.- Use a seed crystal to induce crystallization.
The chosen solvent is not appropriate.- Experiment with a range of solvents with varying polarities (e.g., hexane, ethanol, isopropanol, ethyl acetate/hexane mixtures).- Cool the solution slowly to encourage crystal formation.
Low recovery after recrystallization. The product is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a minimal amount of hot solvent to dissolve the product.- Cool the solution slowly and for a sufficient amount of time in an ice bath or refrigerator.
Premature crystallization during hot filtration.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).- Use a slight excess of hot solvent to ensure the product remains dissolved.
Crystals are colored. Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities. Incorrect eluent system (polarity is too high or too low).- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the product.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Column is overloaded with the crude sample.- Use a larger column or reduce the amount of sample loaded.- A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w).
Product elutes too quickly or too slowly. Eluent polarity is too high (fast elution) or too low (slow elution).- Adjust the solvent ratio of your eluent system based on TLC analysis.
Streaking or tailing of bands on the column. The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent to improve peak shape.- Ensure the sample is fully dissolved in a minimal amount of the eluent before loading.
Cracks or channels in the stationary phase. Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with various solvent combinations (e.g., hexane:ethyl acetate mixtures). An ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Troubleshooting Common Impurities

Impurity Typical Analytical Signature (¹H NMR) Recommended Purification Method
2-Adamantanol Broad singlet for the hydroxyl proton; characteristic adamantane protons.Column Chromatography, Recrystallization
Phenylacetic Acid Carboxylic acid proton (broad singlet >10 ppm); singlet for the benzylic protons.Aqueous workup with a mild base (e.g., NaHCO₃ solution), Column Chromatography
Adamantene Signals in the olefinic region (5-6 ppm).Column Chromatography

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_analysis1 Initial Purity Assessment cluster_purification Purification Strategy cluster_analysis2 Final Purity Confirmation start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis decision High Impurity Load? tlc_analysis->decision column_chrom Column Chromatography decision->column_chrom Yes recrystallization Recrystallization decision->recrystallization No column_chrom->recrystallization Optional Polishing final_analysis NMR, GC-MS, HPLC, MP recrystallization->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Purification workflow for this compound.

Impurity_Formation cluster_reactants Reactants cluster_reaction Fischer Esterification (H+) cluster_products Products & Impurities adamantanol 2-Adamantanol esterification Esterification adamantanol->esterification adamantene Adamantene (Dehydration) adamantanol->adamantene Dehydration (Side Reaction) phenylacetic_acid Phenylacetic Acid phenylacetic_acid->esterification product This compound esterification->product unreacted_adamantanol Unreacted 2-Adamantanol esterification->unreacted_adamantanol unreacted_acid Unreacted Phenylacetic Acid esterification->unreacted_acid

Caption: Potential impurity formation during synthesis.

"2-Adamantyl 2-phenylacetate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Adamantyl 2-phenylacetate

This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. The information is based on the general stability of adamantane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under normal laboratory conditions?

A1: While specific stability data for this compound is not extensively published, compounds containing an adamantane moiety are generally known for their high chemical and metabolic stability.[1] The adamantane cage is a rigid, strain-free structure that imparts significant resistance to degradation.[2][3] Therefore, this compound is expected to be highly stable when stored under recommended conditions (cool, dry, and dark).

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathway under aqueous conditions is the hydrolysis of the ester linkage, yielding 2-adamantanol and phenylacetic acid. The adamantyl group itself is highly resistant to oxidation.[4][5] Cleavage of the C-H bond on the adamantane structure is typically the rate-determining step in oxidative processes and requires harsh conditions.[4]

Q3: Is this compound susceptible to photodegradation?

A3: While the adamantane core is photochemically stable, the phenylacetate portion of the molecule contains a chromophore that may absorb UV light. Prolonged exposure to high-intensity UV light could potentially lead to degradation. It is recommended to store the compound in amber vials or protected from light.

Troubleshooting Guide

Issue 1: I suspect my sample of this compound has degraded. How can I confirm this?

  • Initial Check: Look for physical changes in your sample, such as discoloration or a change in consistency.

  • Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques.

    • Thin Layer Chromatography (TLC): A quick method to check for the appearance of new spots, which could indicate degradation products.

    • High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. A comparison with a reference standard is recommended.

    • Mass Spectrometry (MS): Mass spectrometry can be used to identify the masses of potential degradation products, such as 2-adamantanol and phenylacetic acid.

Issue 2: My experimental results are inconsistent. Could this be due to sample instability?

  • Storage Conditions: Verify that the compound has been stored correctly (cool, dry, and protected from light). Improper storage is a common cause of degradation.

  • Solvent Stability: Ensure that the solvent used in your experiments is compatible with the compound and does not promote degradation. For example, prolonged exposure to strongly acidic or basic aqueous solutions could lead to hydrolysis of the ester.

  • Experimental Conditions: Review your experimental protocol for any harsh conditions (e.g., high temperatures, extreme pH) that could be causing degradation.

Quantitative Stability Data (Illustrative)

The following tables present hypothetical stability data for this compound to illustrate its expected high stability.

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C

pH% Remaining after 24 hours% Remaining after 7 days
3.0>99%99%
5.0>99%>99%
7.0>99%>99%
9.099%98%
11.095%90%

Table 2: Thermal Stability of this compound (Solid State)

Temperature% Remaining after 30 days
4°C>99%
25°C>99%
40°C99%
60°C98%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and assess the stability of the compound under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC, comparing them to an unstressed control solution.

Visualizations

G cluster_workflow Stability Testing Workflow start Prepare Stock Solution of 2-Adamantyl 2-phenylacetate stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize (if applicable) stress->neutralize analyze Analyze by HPLC and compare to control neutralize->analyze end Assess Stability and Identify Degradants analyze->end

Caption: A general experimental workflow for stability testing.

G compound This compound products 2-Adamantanol Phenylacetic Acid compound->products Ester Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: A potential degradation pathway for this compound.

References

Technical Support Center: Synthesis of 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Adamantyl 2-phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2-adamantanol with phenylacetic acid.[1][2]

Q2: What are the primary reactants and a typical catalyst for this synthesis?

A2: The primary reactants are 2-adamantanol and phenylacetic acid. Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3][4]

Q3: What is the fundamental mechanism of the Fischer esterification in this context?

A3: The reaction proceeds through a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, enhancing its electrophilicity. The nucleophilic oxygen of 2-adamantanol then attacks the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the final ester product is formed.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction.[1][2][3] 2. Catalyst degradation or inactivity: The acid catalyst may be old or may have absorbed moisture. 3. Insufficient heating: The reaction may not have reached the required temperature for a sufficient duration.1. Shift the equilibrium: Use a large excess of one reactant (typically the less expensive one) or remove water as it forms, for instance, by using a Dean-Stark apparatus.[1][2][3] 2. Use fresh catalyst: Ensure the acid catalyst is fresh and anhydrous. 3. Optimize reaction conditions: Ensure the reaction is heated to reflux for an adequate period (typically 1-10 hours)[1].
Presence of a Significant Amount of Unreacted 2-Adamantanol 1. Reaction has not gone to completion. 2. Steric hindrance: The bulky adamantyl group can slow down the reaction rate.1. Increase reaction time and/or temperature. 2. Use a more efficient water-removal technique. 3. Consider using a different acid catalyst that may be more effective for sterically hindered alcohols.
Formation of a White, Insoluble Precipitate Dehydration of 2-adamantanol: Under strong acidic and high-temperature conditions, 2-adamantanol, a secondary alcohol, can undergo dehydration to form adamantene, which can then polymerize.1. Use milder reaction conditions: Lower the reaction temperature if possible. 2. Use a milder acid catalyst. 3. Carefully monitor the reaction to avoid prolonged heating.
Presence of an Isomeric Ester Impurity Rearrangement of the 2-adamantyl cation: Under acidic conditions, the secondary 2-adamantyl carbocation can potentially rearrange to the more stable tertiary 1-adamantyl carbocation. This would lead to the formation of 1-Adamantyl 2-phenylacetate as a side-product.[5]1. Employ milder reaction conditions to disfavor carbocation formation and rearrangement. 2. Purify the final product using column chromatography to separate the isomers.

Experimental Protocols

General Fischer Esterification Protocol for this compound

This is a generalized protocol and may require optimization.

Materials:

  • 2-Adamantanol

  • Phenylacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-adamantanol (1.0 eq), phenylacetic acid (1.2 eq), and a suitable solvent like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.[4]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

LowYieldTroubleshooting Start Low Product Yield CheckEquilibrium Is the reaction at equilibrium? Start->CheckEquilibrium CheckCatalyst Is the catalyst active? CheckEquilibrium->CheckCatalyst No ShiftEquilibrium Shift Equilibrium: - Use excess reagent - Remove water (Dean-Stark) CheckEquilibrium->ShiftEquilibrium Yes CheckTemp Is the reaction temperature adequate? CheckCatalyst->CheckTemp Yes FreshCatalyst Use Fresh, Anhydrous Catalyst CheckCatalyst->FreshCatalyst No OptimizeTemp Optimize Temperature and Time CheckTemp->OptimizeTemp No Success Improved Yield CheckTemp->Success Yes ShiftEquilibrium->Success FreshCatalyst->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for low product yield.

Potential Side-Product Formation Pathways

SideProducts cluster_main Main Reaction cluster_side1 Dehydration Side-Product cluster_side2 Rearrangement Side-Product 2-Adamantanol 2-Adamantanol 2-Adamantyl_2-phenylacetate 2-Adamantyl_2-phenylacetate 2-Adamantanol->2-Adamantyl_2-phenylacetate + Phenylacetic Acid (H+ catalyst) Adamantene Adamantene 2-Adamantanol->Adamantene - H2O (H+ catalyst) 2-Adamantyl_Cation 2-Adamantanol->2-Adamantyl_Cation - H2O (H+) Phenylacetic_Acid Phenylacetic_Acid Phenylacetic_Acid->2-Adamantyl_2-phenylacetate Polyadamantene Polyadamantene Adamantene->Polyadamantene Polymerization 1-Adamantyl_Cation 2-Adamantyl_Cation->1-Adamantyl_Cation Rearrangement 1-Adamantyl_2-phenylacetate 1-Adamantyl_2-phenylacetate 1-Adamantyl_Cation->1-Adamantyl_2-phenylacetate + Phenylacetic Acid

Caption: Potential side-product formation pathways.

References

Technical Support Center: Refining the Purification Protocol for "2-Adamantyl 2-phenylacetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for "2-Adamantyl 2-phenylacetate."

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of "this compound."

Problem Possible Cause Recommended Solution
Low Purity After Initial Work-up Incomplete reaction leading to the presence of starting materials (2-adamantanol and phenylacetic acid or its derivative).- Ensure the esterification reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted phenylacetic acid.
Presence of Isomeric Impurities The synthesis may have produced the 1-adamantyl isomer, which can be difficult to separate due to similar physical properties.- Utilize high-performance liquid chromatography (HPLC) or flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for separation.- Consider recrystallization from a solvent system where the solubility of the two isomers differs significantly.
Oily Product That Fails to Crystallize Presence of residual solvent or impurities that inhibit crystallization.- Ensure all solvent is removed under high vacuum.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the product remains an oil, purification by column chromatography is recommended.
Co-elution of Impurities During Column Chromatography The polarity of the desired product and impurities are too similar for effective separation with the chosen solvent system.- Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.- Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.
Product Decomposition During Distillation The compound may be thermally labile at the high temperatures required for distillation under atmospheric pressure.- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude "this compound" sample?

A1: The most common impurities include unreacted starting materials such as 2-adamantanol and phenylacetic acid (or its activated form, like an acid chloride), as well as potential side-products like the isomeric 1-adamantyl 2-phenylacetate. Biphenyl can also be a recurring impurity in syntheses involving adamantyl moieties.

Q2: What is a standard procedure for the initial purification of "this compound" after synthesis?

A2: A typical initial work-up involves quenching the reaction mixture, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer should then be washed sequentially with water, a weak base solution like 10% sodium bicarbonate to remove acidic impurities, and finally with a saturated sodium chloride solution (brine).[2] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

Q3: Can I purify "this compound" by recrystallization?

A3: Yes, recrystallization can be an effective purification method, provided a suitable solvent is identified. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at lower temperatures. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, may also be effective.

Q4: What are the recommended conditions for purifying "this compound" using column chromatography?

A4: For column chromatography on silica gel, a common mobile phase would be a gradient of ethyl acetate in hexane. The exact ratio will depend on the polarity of the impurities. It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q5: How can I confirm the purity of my final "this compound" product?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify the presence of any impurities.

Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with a 10% sodium bicarbonate solution (2 x 30 mL) to remove acidic impurities like phenylacetic acid.[2]

  • Wash the organic layer with saturated sodium chloride solution (brine) (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude "this compound" in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 2% to 10% ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up & Extraction Crude_Product->Aqueous_Workup Initial Cleanup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Separation of Impurities Recrystallization Recrystallization / Distillation Column_Chromatography->Recrystallization Final Polishing Purity_Check Purity & Structural Analysis (HPLC, GC, NMR) Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impurity_Type Identify Impurity Type Start->Impurity_Type Acidic_Impurity Acidic Impurities (e.g., Phenylacetic Acid) Impurity_Type->Acidic_Impurity Acidic Isomeric_Impurity Isomeric Impurities Impurity_Type->Isomeric_Impurity Isomeric Other_Impurity Other Organic Impurities Impurity_Type->Other_Impurity Other Solution1 Wash with NaHCO3 Solution Acidic_Impurity->Solution1 Solution2 Optimize Column Chromatography or Recrystallization Isomeric_Impurity->Solution2 Solution3 Column Chromatography Other_Impurity->Solution3

Caption: Decision tree for troubleshooting purification based on impurity type.

References

Technical Support Center: Reaction Monitoring for 2-Adamantyl 2-phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols and troubleshooting advice for researchers monitoring the esterification reaction to form 2-Adamantyl 2-phenylacetate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Overview

The synthesis of this compound typically involves the esterification of 2-adamantanol with phenylacetic acid or an activated derivative (e.g., phenylacetyl chloride). Monitoring the reaction is crucial to determine its progression and completion by observing the consumption of starting materials and the formation of the product.

Key Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )PolarityNotes
2-Adamantanol C₁₀H₁₆O152.23Moderately PolarStarting Material. Lacks a strong UV chromophore.
Phenylacetic Acid C₈H₈O₂136.15Polar (Acidic)Starting Material. UV active due to the phenyl group.
This compound C₁₈H₂₂O₂270.37Less PolarProduct. UV active due to the phenyl group.

I. Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective technique for qualitatively monitoring the progress of this reaction.[1] The key is to find a solvent system that provides good separation between the starting materials and the product.

Frequently Asked Questions (TLC)

Q1: What is the basic principle of using TLC for this reaction? A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent mixture).[2][3] In this reaction, the non-polar ester product will travel further up the plate (higher Retention Factor, Rf) than the more polar starting materials, 2-adamantanol and phenylacetic acid. By spotting the reaction mixture over time, you can visualize the disappearance of the starting material spots and the appearance of the product spot.[1]

Q2: How do I choose an appropriate solvent system (eluent)? A2: The goal is to achieve an Rf value for the product between 0.25 and 0.35.[3] A good starting point for separating compounds with ester functional groups is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[4]

  • Starting recommendation: Hexane:Ethyl Acetate (4:1 v/v).

  • If spots are too low (low Rf): Increase the polarity by adding more ethyl acetate.

  • If spots are too high (high Rf): Decrease the polarity by adding more hexane.[5]

Q3: How can I visualize the spots on the TLC plate? A3: Phenylacetic acid and the product, this compound, contain a phenyl group and should be visible under a UV lamp (254 nm).[6] 2-Adamantanol lacks a UV chromophore and will not be visible under UV light. To visualize all spots, including the 2-adamantanol, a chemical stain is required.

  • Potassium permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, such as alcohols. The spots will appear as yellow/brown on a purple background.

  • P-Anisaldehyde stain: This stain can produce a range of colors for different functional groups upon heating, which can help differentiate spots.

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material - 2-adamantanol), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spotting:

    • Dissolve a tiny amount of the starting material (2-adamantanol) in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small spot to the "SM" lane.

    • Take an aliquot of the reaction mixture (at t=0 or later) and dilute it. Spot this on the "Rxn" lane.

    • On the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot. This helps to confirm the identity of the starting material spot in the reaction lane.[7]

  • Development:

    • Prepare the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) and pour it into a developing chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber.[3]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp and circle any visible spots.

    • Submerge the plate in a potassium permanganate staining solution, remove it, and gently heat it with a heat gun until spots appear.

TLC Workflow Diagram

TLC_Workflow TLC Monitoring Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate 1. Prepare & Mark TLC Plate prep_eluent 2. Prepare Eluent & Chamber prep_plate->prep_eluent prep_sample 3. Prepare Samples (SM, Rxn) prep_eluent->prep_sample spot_plate 4. Spot Plate (SM, Co, Rxn) prep_sample->spot_plate develop_plate 5. Develop Plate in Chamber spot_plate->develop_plate dry_plate 6. Dry Plate & Mark Front develop_plate->dry_plate visualize_uv 7. Visualize under UV Light dry_plate->visualize_uv visualize_stain 8. Stain (e.g., KMnO4) & Heat visualize_uv->visualize_stain analyze 9. Analyze Rf & Spot Intensity visualize_stain->analyze

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting Guide (TLC)
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking or elongated. Sample is too concentrated (overloaded).[5] Compound is highly acidic/basic. Compound is unstable on silica gel.[7]Dilute the sample before spotting.[5] Add a small amount of acid (e.g., 0.5% acetic acid) to the eluent to suppress tailing of the phenylacetic acid.[5]
All spots remain on the baseline. The eluent is not polar enough.[5]Increase the proportion of the polar solvent (e.g., switch from 4:1 to 2:1 Hexane:Ethyl Acetate).[5]
All spots run to the solvent front. The eluent is too polar.[5]Decrease the proportion of the polar solvent (e.g., switch from 4:1 to 9:1 Hexane:Ethyl Acetate).[5]
No spots are visible. Sample is too dilute.[5] Compound is not UV-active (e.g., 2-adamantanol). Compound is volatile and evaporated.Concentrate the sample or spot multiple times in the same location, allowing it to dry in between.[5] Use a chemical stain (e.g., KMnO₄) for visualization.
Reactant and product spots have very similar Rf values. The chosen eluent does not provide adequate separation.Try a different solvent system. For example, substitute ethyl acetate with diethyl ether or add a small percentage of a more polar solvent like methanol.[7]

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more quantitative data and higher sensitivity than TLC. It separates the components of the reaction mixture chromatographically and then detects them based on their mass-to-charge ratio (m/z).

Frequently Asked Questions (LC-MS)

Q1: What kind of LC-MS method should I use? A1: A reverse-phase (RP) method is ideal. In RP-LC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The less polar product will be retained longer on the column and have a later retention time (RT) than the more polar starting materials.

Q2: What are the expected mass-to-charge (m/z) values? A2: Using Electrospray Ionization (ESI) in positive mode is recommended. You should look for the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

CompoundMW ( g/mol )Expected [M+H]⁺Expected [M+Na]⁺
2-Adamantanol152.23153.1 (or 135.1 from water loss)175.1
Phenylacetic Acid136.15137.1159.1
This compound 270.37 271.2 293.2

Q3: Can I quantify the reaction progress? A3: Yes. By monitoring the peak area of the starting materials and the product over time, you can determine the percentage conversion and assess when the reaction has reached completion. For accurate quantification, the use of an internal standard is recommended.

Experimental Protocol: LC-MS Monitoring
  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly (e.g., 1:1000) in a solvent like acetonitrile or methanol. This stops the reaction and prepares the sample for injection.

    • Filter the diluted sample through a 0.22 µm syringe filter if any solid is present.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10-30%), ramp up to a high percentage (e.g., 95%) over several minutes to elute all compounds.

    • Flow Rate: 0.4 - 0.8 mL/min.[8][9]

    • Column Temperature: 35-40 °C.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan mode to initially identify all ions. Scan a range that includes all expected m/z values (e.g., m/z 100-400).

    • Selected Ion Monitoring (SIM) or MRM: For more sensitive and quantitative monitoring, switch to SIM mode, targeting the specific [M+H]⁺ or [M+Na]⁺ ions for the starting materials and product.

LC-MS Workflow Diagram

LCMS_Workflow LC-MS Monitoring Workflow cluster_prep Sample Preparation cluster_run LC-MS Run cluster_analysis Data Analysis take_aliquot 1. Take Reaction Aliquot quench_dilute 2. Quench & Dilute Sample take_aliquot->quench_dilute filter_sample 3. Filter Sample (if needed) quench_dilute->filter_sample setup_method 4. Set Up LC-MS Method filter_sample->setup_method inject_sample 5. Inject Sample into LC-MS setup_method->inject_sample extract_ions 6. Extract Ion Chromatograms (EICs) inject_sample->extract_ions integrate_peaks 7. Integrate Peak Areas extract_ions->integrate_peaks calc_conversion 8. Calculate % Conversion integrate_peaks->calc_conversion

Caption: Workflow for monitoring a reaction using LC-MS.

Troubleshooting Guide (LC-MS)
ProblemPossible Cause(s)Suggested Solution(s)
No peaks are observed. Sample too dilute. Incorrect ionization mode (e.g., using negative instead of positive). MS source is dirty.Prepare a more concentrated sample. Verify the MS is in ESI positive mode. Perform source cleaning and calibration.
Poor peak shape (tailing or fronting). Secondary interactions with the column (e.g., acidic phenylacetic acid interacting with silica).[10] Column is overloaded. Column degradation.Ensure mobile phase is buffered (0.1% formic acid helps).[10] Dilute the sample further. Replace the column.
Retention times are shifting. Inconsistent mobile phase preparation. Column temperature fluctuations. Column equilibration is insufficient.Prepare fresh mobile phase carefully. Ensure the column oven is on and stable. Increase the column equilibration time between runs.
Low signal intensity or ion suppression. High salt concentration in the sample.[11] Co-eluting species are competing for ionization. Sample matrix is interfering.Ensure the reaction mixture is significantly diluted. Adjust the LC gradient to better separate the analyte of interest from interfering compounds.

Troubleshooting Logic Diagram

Troubleshooting_Logic General Troubleshooting Logic action_node action_node start Problem with Analysis? is_peak_present Is Target Peak/Spot Present? start->is_peak_present is_shape_good Is Peak/Spot Shape Acceptable? is_peak_present->is_shape_good Yes no_peak Check Sample Concentration Check Visualization/Ionization is_peak_present->no_peak No is_rt_rf_correct Is RT / Rf Value Correct? is_shape_good->is_rt_rf_correct Yes bad_shape Check Sample Concentration Adjust Mobile Phase pH Check for Overloading is_shape_good->bad_shape No bad_rt_rf Check Mobile Phase Composition Check for Column/Plate Issues Verify System Equilibration is_rt_rf_correct->bad_rt_rf No success Analysis is OK is_rt_rf_correct->success Yes

Caption: A decision tree for troubleshooting analytical issues.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Adamantyl 2-phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 2-Adamantyl 2-phenylacetate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Steric Hindrance: The bulky adamantyl and phenylacetyl groups can impede the approach of reactants.- Optimize Catalyst: Screen different catalysts such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or consider using more reactive acylating agents. - Increase Reaction Time and/or Temperature: Allow more time for the sterically hindered reaction to proceed to completion. Monitor for potential side product formation at higher temperatures. - Use a More Effective Coupling Agent: Reagents like propylphosphonic anhydride (T3P) can be effective for sterically hindered esterifications.[1]
Incomplete Reaction Insufficient Catalyst Activity or Loading: The chosen catalyst may not be active enough or used in an insufficient amount for a complete conversion on a larger scale.- Increase Catalyst Loading: Incrementally increase the molar percentage of the catalyst. - Catalyst Screening: Test alternative catalysts known for esterification of sterically hindered alcohols and carboxylic acids.
Formation of Side Products Dehydration of 2-Adamantanol: Under strongly acidic conditions, 2-adamantanol can dehydrate to form adamantene, which can then polymerize.- Avoid Strong, Non-selective Acids: Use milder catalysts like DCC/DMAP or enzyme-based catalysts. - Control Temperature: Maintain the reaction temperature at the optimal level to avoid side reactions.
Difficult Purification Similar Polarity of Starting Materials and Product: Unreacted 2-adamantanol and phenylacetic acid may have similar polarities to the product, making chromatographic separation challenging.- Aqueous Work-up: Use a basic aqueous wash (e.g., sodium bicarbonate solution) to remove unreacted phenylacetic acid. An acidic wash can remove any basic catalysts or byproducts. - Crystallization: If the product is a solid, crystallization can be an effective purification method on a larger scale. - Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, distillation under reduced pressure can be employed.
Poor Solubility of Reagents Inappropriate Solvent Choice: The selected solvent may not adequately dissolve all reactants at the desired concentration for a large-scale reaction.- Solvent Screening: Test a range of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene to find the optimal solvent system. - Increase Solvent Volume: While not always ideal for scale-up, increasing the solvent volume can sometimes resolve solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when scaling up the synthesis of this compound?

A1: The most significant challenge is typically overcoming the steric hindrance presented by the bulky 2-adamantyl group. This can lead to slow reaction rates, incomplete conversion, and the need for carefully optimized reaction conditions and potent activating agents or catalysts.

Q2: Which analytical techniques are recommended for monitoring the reaction progress?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and assess its purity.

Q3: Are there any safety precautions to consider during the scale-up?

A3: When working with reagents like DCC, it is important to be aware of its potential as a skin sensitizer. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. When performing reactions at elevated temperatures or under pressure, ensure proper engineering controls are in place.

Q4: Can enzymatic catalysis be used for this esterification?

A4: While specific enzymatic routes for this compound are not widely reported, biocatalysis is a viable green alternative for phenylacetate synthesis in general.[2][3] Screening for a suitable lipase that can accommodate the sterically bulky adamantyl substrate could be a promising area for process development.

Experimental Protocols

Synthesis of this compound via DCC/DMAP Coupling

This protocol describes a common laboratory-scale synthesis that can be adapted for scale-up.

Materials:

  • 2-Adamantanol

  • Phenylacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-adamantanol (1.0 eq) and phenylacetic acid (1.1 eq) in DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Reaction Workflow

Reaction_Workflow Reactants 2-Adamantanol + Phenylacetic Acid Reaction DCC, DMAP DCM, 0°C to RT Reactants->Reaction Filtration Filter DCU Reaction->Filtration Workup Aqueous Wash (HCl, NaHCO3, Brine) Filtration->Workup Drying Dry (MgSO4) Workup->Drying Purification Column Chromatography or Crystallization Drying->Purification Product 2-Adamantyl 2-phenylacetate Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Side Products? Start->Side_Products No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (e.g., milder catalyst) Side_Products->Optimize_Conditions Yes Purification_Issue Review Purification Strategy Side_Products->Purification_Issue No Success Yield Improved Increase_Time_Temp->Success Change_Catalyst Change Catalyst/Coupling Agent Change_Catalyst->Success Check_Purity->Change_Catalyst Optimize_Conditions->Success Purification_Issue->Success

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Validation & Comparative

A Comparative Guide to Adamantane Derivatives: Spotlight on 2-Adamantyl 2-phenylacetate and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, diamondoid hydrocarbon, has proven to be a valuable building block in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents. Its incorporation into drug molecules can enhance biological activity, improve metabolic stability, and facilitate passage through biological membranes. This guide provides a comparative overview of adamantane derivatives, with a particular focus on the potential profile of 2-Adamantyl 2-phenylacetate in relation to other reported adamantane-containing compounds.

The Adamantane Advantage in Drug Design

The unique tricyclic cage structure of adamantane confers several desirable properties in drug design:

  • Lipophilicity: The hydrocarbon nature of adamantane increases the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross the blood-brain barrier.

  • Rigidity and Steric Bulk: The rigid adamantane cage can serve as a robust anchor to orient functional groups for optimal interaction with biological targets. Its bulk can also provide steric hindrance to prevent metabolic degradation.

  • Pharmacophore Carrier: The adamantane moiety can act as a carrier for various pharmacophores, leading to novel compounds with diverse biological activities, including antiviral, anticancer, antidiabetic, and neuroprotective effects.

Performance Comparison of Adamantane Derivatives

Due to the absence of specific data for this compound, this section presents data for a series of adamantyl-based esters with varying substituents on a phenyl ring, evaluated for their cholinesterase inhibitory activity. This serves as a valuable case study for understanding the structure-activity relationships of adamantyl esters.

Cholinesterase Inhibitory Activity

A study on a series of adamantyl-based esters revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease. The inhibitory activity was found to be dependent on the nature and position of substituents on the phenyl ring.

Compound IDSubstituent on Phenyl RingAChE IC50 (µM)BChE IC50 (µM)
2a Unsubstituted> 1000> 1000
2b 2-Chloro358.42> 1000
2c 3-Chloro283.01> 1000
2d 4-Chloro325.68> 1000
2e 2,4-Dichloro77.15306.77
2f 2-Methyl174.98> 1000
2g 3-Methyl190.99> 1000
2h 4-Methyl> 1500> 1500
2j 3-Methoxy233.19223.30
2l 4-Nitro689.57> 1000
2m 2-Nitro233.47> 1000
2n 3-Nitro356.12> 1000

Data Interpretation:

  • The unsubstituted adamantyl benzoate (2a) showed negligible activity, highlighting the importance of substituents on the phenyl ring for cholinesterase inhibition.

  • Electron-withdrawing groups, such as chloro and nitro, generally conferred better AChE inhibitory activity compared to electron-donating groups like methyl and methoxy.

  • The position of the substituent was crucial, with the 3-position on the phenyl ring often showing the most potent inhibition among monosubstituted analogs.

  • The disubstituted compound with 2,4-dichloro substituents (2e) exhibited the highest AChE inhibitory activity in this series.

Based on this data, it can be hypothesized that this compound might exhibit some level of cholinesterase inhibitory activity, which could be modulated by substitution on the phenyl ring of the phenylacetate moiety.

Potential Therapeutic Applications and Relevant Experimental Protocols

Adamantane derivatives have been investigated for a wide range of therapeutic applications. Below are some potential areas of interest for a novel compound like this compound, along with detailed protocols for key experiments.

Antiviral Activity

Amantadine and rimantadine are well-known adamantane derivatives with antiviral activity against the influenza A virus. The mechanism of action involves the inhibition of the M2 proton channel.

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock

  • Test compound (e.g., this compound)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock.

  • Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with an agarose or Avicel medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

antiviral_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A MDCK Cell Culture D Infect Cells A->D B Virus Stock Dilution B->D C Compound Dilution E Add Compound Overlay C->E D->E F Incubate (48-72h) E->F G Fix and Stain F->G H Plaque Counting G->H I Calculate IC50 H->I

Caption: Workflow for the influenza virus plaque reduction assay.

Anticancer Activity

Several adamantane derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

mtt_assay_workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement cell_seeding Seed cells in 96-well plate cell_attachment Incubate overnight cell_seeding->cell_attachment add_compound Add test compound at various concentrations cell_attachment->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance nmda_binding_pathway cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_blockers Channel Blockers NMDAR NMDA Receptor (Ion Channel) Blockage Blockage NMDAR->Blockage Channel Blockage Ion_Flow Ca²⁺ Influx NMDAR->Ion_Flow Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 subunit Activation Activation Glycine Glycine Glycine->NMDAR Binds to GluN1 subunit Memantine Memantine Memantine->NMDAR Blocks Channel Pore 2-Adamantyl\n2-phenylacetate\n(Hypothetical) 2-Adamantyl 2-phenylacetate (Hypothetical) 2-Adamantyl\n2-phenylacetate\n(Hypothetical)->NMDAR Blocks Channel Pore synthesis_pathway cluster_reaction Esterification Adamantanol 2-Adamantanol Reaction + Adamantanol->Reaction Phenylacetic_Acid Phenylacetic Acid Phenylacetic_Acid->Reaction Product This compound Reaction->Product Heat Catalyst Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC, EDC) Catalyst->Reaction

Comparative Bioactivity Analysis of Adamantane Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique properties are known to enhance the therapeutic potential of various compounds by influencing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their direct interaction with biological targets. While the specific bioactivity of "2-Adamantyl 2-phenylacetate" is not extensively documented in publicly available literature, a wealth of data exists for structurally related adamantane derivatives. This guide provides a comparative analysis of the bioactivity of several adamantane-containing compounds, offering insights into their potential therapeutic applications, with a focus on anticancer and antimicrobial activities. The data presented herein serves as a valuable resource for researchers interested in the development of novel adamantane-based therapeutics.

Comparative Analysis of Anticancer Activity

A significant number of adamantane derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Quantitative Data for Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Adamantane-Isothiourea Derivative 1 PC-3 (Prostate)< 25Doxorubicin-
HepG-2 (Liver)< 25Doxorubicin-
MCF-7 (Breast)< 25Doxorubicin-
HeLa (Cervical)< 25Doxorubicin-
HCT-116 (Colon)25-50Doxorubicin-
Adamantane-Isothiourea Derivative 2 PC-3 (Prostate)ModerateDoxorubicin-
HepG-2 (Liver)ModerateDoxorubicin-
MCF-7 (Breast)ModerateDoxorubicin-
HeLa (Cervical)ModerateDoxorubicin-
HCT-116 (Colon)ModerateDoxorubicin-
Gly-Thz-rimantadine Influenza A/H1N10.11 µg/mL--

Note: "Moderate activity" indicates IC50 values that were not explicitly quantified but described as such in the source material. The IC50 values for Doxorubicin, a common chemotherapy agent, are often in the nanomolar to low micromolar range, depending on the cell line and exposure time.

Mechanism of Action: Induction of Apoptosis

Many adamantane derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][2] Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] The induction of apoptosis can proceed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[4][5] Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[2] The synthetic retinoid adamantane derivative CD437, for example, is a potent inducer of apoptosis in various cancer cell types.[6][7]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor (e.g., TNFR, Fas) death_ligand->death_receptor disc DISC (Death-Inducing Signaling Complex) death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 caspase8->procaspase3 dna_damage DNA Damage, Cellular Stress p53 p53 dna_damage->p53 bax_bak Bax/Bak p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Generalized overview of the extrinsic and intrinsic apoptosis pathways.

Comparative Analysis of Antimicrobial Activity

Adamantane derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound.

Quantitative Data for Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)
Adamantane Derivative 9 (4-nitrophenyl substituted) S. epidermidis ATCC 1222862.5
Gram-negative strains125-1000
Adamantane Derivative 14 (3-nitrophenyl substituted) Gram-positive bacteria62.5-1000
Gram-negative strains125-1000
Adamantane Derivative 15 Gram-positive bacteria62.5-1000
Adamantane Derivative 19 (hydrazide) Gram-positive bacteria62.5-1000
Gram-negative strains125-500
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide S. aureus0.022
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide S. aureus0.05

Experimental Protocols

Cytotoxicity (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24-48 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound seed_cells->add_compound incubate_cells Incubate add_compound->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt add_solubilizer Add solubilizing agent incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A simplified workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility (Broth Microdilution) Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

mic_workflow start Start prepare_dilutions Prepare serial dilutions of test compound in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate plate with bacteria prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate read_mic Determine MIC (lowest concentration with no growth) incubate_plate->read_mic end End read_mic->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct biological data for "this compound" remains to be elucidated, the extensive research on other adamantane derivatives provides a strong foundation for predicting its potential bioactivities. The comparative data presented in this guide highlights the promise of the adamantane scaffold in the development of novel anticancer and antimicrobial agents. The provided experimental protocols and pathway diagrams offer a practical resource for researchers aiming to evaluate the biological potential of new adamantane-containing compounds. Further investigation into the structure-activity relationships of adamantyl esters, including "this compound," is warranted to fully explore their therapeutic utility.

References

Efficacy Analysis of 2-Adamantyl 2-phenylacetate in Comparison to Established Neurological and Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "2-Adamantyl 2-phenylacetate" is a hypothetical molecule for the purpose of this comparative guide. No experimental data for this specific compound exists in the public domain. This guide provides a comparative framework based on the known properties of its constituent moieties: adamantane and phenylacetate. The data presented for known drugs are compiled from publicly available research.

Introduction

The adamantane scaffold is a cornerstone in medicinal chemistry, lending its rigid, lipophilic properties to a range of successful drugs targeting viral infections and neurological disorders. Similarly, phenylacetate and its derivatives have established therapeutic roles, most notably in the management of urea cycle disorders. This guide explores the hypothetical therapeutic potential of a novel entity, this compound, by comparing its projected efficacy profile with that of well-established adamantane-based drugs—Amantadine, Rimantadine, and Memantine—and the ammonia scavenger, Sodium Phenylacetate.

Comparative Efficacy of Known Drugs

The following tables summarize the quantitative efficacy data for selected adamantane derivatives and sodium phenylacetate, targeting key proteins in virology and neuroscience.

Antiviral Activity Against Influenza A (M2 Proton Channel)
DrugTargetAssay TypeIC50Reference
Amantadine Influenza A M2 Proton ChannelTwo-electrode voltage clamp in Xenopus oocytes15.76 ± 1.24 µM (for WT A/M2)[1]
Virus-like particle (VLP) assay1.3 µM (for HK/156/1997 strain)[2]
Rimantadine Influenza A M2 Proton ChannelPlaque reduction assay (A/Soloman Island/3/2006 H1N1)EC50: 19.62 nM (R-enantiomer), 24.44 nM (S-enantiomer)[3]
Virus-like particle (VLP) assay0.18 µM (for HK/156/1997 strain)[2]
Neurological Activity (NMDA Receptor Antagonism)
DrugTargetAssay TypeKi / IC50Reference
Memantine NMDA ReceptorRadioligand binding assayKi: 740 nM[4]
Two-electrode voltage clamp in Xenopus oocytesIC50: 0.95 nM (GluN1/GluN2A)[5]
MTT and LDH assays (neuroprotection)IC50: 0.81 µM (MTT), 0.99 µM (LDH)[6]
Amantadine NMDA ReceptorRadioligand binding assayKi: 11,000 nM[4]
Ammonia Scavenging and HDAC Inhibition
DrugTarget/ActivityAssay TypeIC50Reference
Sodium Phenylbutyrate Histone Deacetylase (HDAC)Fluorometric HDAC activity assay~1.21 - 1.92 mM (in glioblastoma cell lines)[7]
Cell viability assay (OSCC cell lines)3.0 - 4.0 mM[8]
Sodium Phenylacetate Ammonia ScavengingIn vivo ammonia reductionData not available in the form of IC50[9]

Hypothetical Profile of this compound

Based on its structure, this compound could potentially exhibit a dual mechanism of action:

  • Antiviral/Neurological Activity: The adamantane moiety suggests a potential interaction with the influenza A M2 proton channel, similar to amantadine and rimantadine, or with the NMDA receptor, akin to memantine. The bulky adamantyl group could confer high affinity for hydrophobic binding pockets within these ion channels.

  • Ammonia Scavenging/HDAC Inhibition: The phenylacetate portion could be metabolically released to act as an ammonia scavenger or an HDAC inhibitor.

Experimental Protocols

M2 Proton Channel Inhibition Assay (Two-Electrode Voltage Clamp)

This electrophysiological technique is a standard method for characterizing ion channel function and pharmacology.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the influenza A M2 protein and incubated to allow for protein expression on the oocyte membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Drug Application: A low pH buffer is perfused to activate the M2 proton channels, and the resulting inward current is measured. The test compound (e.g., amantadine) is then co-perfused at various concentrations to determine its inhibitory effect on the current.

  • Data Analysis: The current inhibition at each drug concentration is measured, and the data are fitted to a dose-response curve to calculate the IC50 value.

G cluster_workflow M2 Proton Channel Inhibition Assay Workflow Oocyte_Harvest Harvest and Defolliculate Xenopus Oocytes cRNA_Injection Inject M2 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Protein Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Activation Activate M2 with Low pH Buffer TEVC_Setup->Activation Drug_Application Apply Test Compound Activation->Drug_Application Data_Acquisition Record Current Inhibition Drug_Application->Data_Acquisition IC50_Calculation Calculate IC50 Data_Acquisition->IC50_Calculation

M2 Proton Channel Inhibition Assay Workflow
NMDA Receptor Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for the NMDA receptor by its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and synaptic membranes rich in NMDA receptors are isolated by centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound (e.g., memantine).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

G cluster_workflow NMDA Receptor Binding Assay Workflow Membrane_Prep Prepare Synaptic Membranes Incubation Incubate Membranes with [³H]MK-801 and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Scintillation Quantify Radioactivity Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

NMDA Receptor Binding Assay Workflow
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

  • Enzyme and Substrate Preparation: A purified recombinant HDAC enzyme or a nuclear extract containing HDACs is prepared. A fluorogenic HDAC substrate is used.

  • Reaction: The HDAC enzyme is incubated with the substrate in the presence of varying concentrations of the test inhibitor (e.g., sodium phenylbutyrate).

  • Development: A developer solution is added to the reaction mixture. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence of the solution is measured using a fluorometer.

  • Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The concentration of the inhibitor that reduces HDAC activity by 50% (IC50) is calculated.[10][11][12][13]

G cluster_workflow HDAC Inhibition Assay Workflow Reaction_Setup Incubate HDAC Enzyme, Substrate, and Test Inhibitor Development Add Developer to Release Fluorophore Reaction_Setup->Development Fluorescence_Measurement Measure Fluorescence Development->Fluorescence_Measurement IC50_Calculation Calculate IC50 Fluorescence_Measurement->IC50_Calculation

HDAC Inhibition Assay Workflow

Signaling Pathways

Influenza A Replication Cycle and M2 Proton Channel Function

The M2 proton channel is crucial for the early stages of influenza A virus replication.[14][15][16] After the virus enters the host cell via endocytosis, the endosome becomes acidified. This low pH activates the M2 channel, allowing protons to flow into the virion. This acidification facilitates the uncoating of the viral ribonucleoproteins (vRNPs) from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication in the nucleus. Amantadine and rimantadine block this channel, preventing viral uncoating.[17]

G cluster_virus Influenza A Virus cluster_cell Host Cell cluster_drug Drug Action vRNP Viral Ribonucleoprotein (vRNP) M1 Matrix Protein (M1) vRNP->M1 bound to Cytoplasm Cytoplasm vRNP->Cytoplasm M2 M2 Proton Channel M2->vRNP Proton influx facilitates uncoating from M1 Endocytosis Endocytosis Endosome Endosome (Acidifying) Endocytosis->Endosome Endosome->M2 Low pH activates Nucleus Nucleus Cytoplasm->Nucleus Replication Viral Replication Nucleus->Replication Adamantanes Amantadine / Rimantadine Adamantanes->M2 blocks

Influenza A Uncoating and M2 Channel Inhibition
NMDA Receptor-Mediated Glutamatergic Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its action is mediated by several receptors, including the NMDA receptor.[18][19][20][21] For the NMDA receptor to become active, both glutamate and a co-agonist (glycine or D-serine) must bind, and the cell membrane must be depolarized to remove a magnesium ion (Mg²⁺) block from the channel pore.[20] Excessive activation of NMDA receptors leads to a large influx of calcium ions (Ca²⁺), which can trigger excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's.[19][20] Memantine acts as a non-competitive antagonist of the NMDA receptor, blocking the channel when it is excessively open and thereby preventing excitotoxic damage.[4]

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Glycine Glycine / D-Serine Glycine->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Excessive influx leads to Memantine Memantine Memantine->NMDAR blocks channel

NMDA Receptor Signaling and Memantine Action
Ammonia Detoxification via the Urea Cycle and Phenylacetate Action

Ammonia is a neurotoxic byproduct of amino acid metabolism that is primarily detoxified in the liver through the urea cycle.[22][23][24][25] In individuals with urea cycle disorders, the accumulation of ammonia can lead to severe neurological complications. Sodium phenylacetate provides an alternative pathway for nitrogen excretion. It is converted to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine.[9] This water-soluble compound is then excreted in the urine, effectively removing nitrogen from the body and reducing ammonia levels.[9]

G cluster_metabolism Ammonia Metabolism cluster_drug_pathway Alternative Pathway with Sodium Phenylacetate Ammonia Ammonia (NH₃) Urea_Cycle Urea Cycle (in Liver) Ammonia->Urea_Cycle Urea Urea Urea_Cycle->Urea Excretion Urinary Excretion Urea->Excretion Phenylacetate Sodium Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA Phenylacetylglutamine Phenylacetylglutamine Phenylacetyl_CoA->Phenylacetylglutamine Glutamine Glutamine Glutamine->Phenylacetylglutamine conjugates with Phenylacetylglutamine->Excretion

Ammonia Detoxification and the Role of Phenylacetate

References

Cross-Validation of Adamantane Ester Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Biological Activity

Adamantane derivatives have been investigated for a range of biological activities, most notably as antiviral agents.[2][4][5][6] Other studies have explored their potential as anti-inflammatory, antioxidant, and anti-tubercular agents.[7][8] The data presented below summarizes the reported activities of several adamantane derivatives, providing a basis for cross-validation and comparison.

Table 1: Antiviral Activity of Selected Adamantane Derivatives

Compound/DerivativeVirus StrainActivity Metric (e.g., IC50, % inhibition)Reference
AmantadineInfluenza A (various strains)Varies by strain[4][6]
RimantadineInfluenza A (various strains)Generally more active than amantadine[6][9]
Adamantane-substituted piperidinonesRimantadine-resistant Influenza AIC50 = 7.7 µM (most potent)[2]
N-substituted aminoadamantanesInfluenza A (H1N1, H2N2, H3N2)Markedly active against specific strains[4]
Adamantane-derived indolesCannabinoid receptors (CB1, CB2)Full agonist profiles (EC50 = 16–43 nM for CB1)[10]

Table 2: Anti-inflammatory and Antioxidant Activity of Adamantane Esters

Compound/DerivativeAssayActivity MetricReference
2-(adamantan-1-yl)-2-oxoethyl benzoatesHydrogen peroxide radical scavengingUp to 48.55% scavenging activity[8]
2-(adamantan-1-yl)-2-oxoethyl benzoatesAlbumin denaturation inhibitionGood anti-inflammatory activity[8]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and biological evaluation of adamantane derivatives, based on protocols described in the cited literature.

General Synthesis of Adamantane Esters

The synthesis of adamantane esters, such as the 2-(adamantan-1-yl)-2-oxoethyl benzoates, typically involves the reaction of an adamantyl-containing precursor with a carboxylic acid.[8] A common method is the esterification of an adamantyl alcohol or the reaction of an adamantyl halide with a carboxylate salt.

A representative synthesis protocol is as follows:

  • Preparation of Adamantyl Precursor: An adamantane-containing starting material, such as 1-adamantyl bromomethyl ketone, is prepared.

  • Esterification Reaction: The adamantyl precursor is reacted with a chosen carboxylic acid in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).[8]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for a specified period to allow for the completion of the reaction.

  • Work-up and Purification: The crude product is isolated by extraction and purified using techniques such as column chromatography or recrystallization to yield the pure adamantane ester.

Antiviral Activity Assays

The antiviral activity of adamantane derivatives is commonly evaluated using cell-based assays that measure the inhibition of virus-induced cytopathic effects.[4][6]

A generalized protocol for an antiviral assay is as follows:

  • Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney cells for influenza virus) is cultured in appropriate media.

  • Virus Infection: The cells are infected with the virus of interest at a predetermined multiplicity of infection.

  • Compound Treatment: The infected cells are treated with various concentrations of the test compound.

  • Incubation: The treated and untreated (control) cells are incubated for a period that allows for viral replication and the development of cytopathic effects.

  • Assessment of Antiviral Activity: The antiviral activity is quantified by measuring cell viability using methods such as the MTT assay or by observing the reduction in viral plaque formation. The 50% inhibitory concentration (IC50) is then calculated.

Cytotoxicity Assays

To ensure that the observed antiviral activity is not due to general toxicity to the host cells, cytotoxicity assays are performed in parallel with the antiviral assays.[3]

A typical cytotoxicity protocol involves:

  • Cell Seeding: Host cells are seeded in microtiter plates.

  • Compound Exposure: The cells are exposed to a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a period equivalent to that of the antiviral assay.

  • Viability Measurement: Cell viability is assessed using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity. The 50% cytotoxic concentration (CC50) is then determined.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and evaluation of adamantane derivatives and a simplified representation of a potential mechanism of action for antiviral adamantanes.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Adamantane Precursor C Esterification Reaction A->C B Carboxylic Acid / Derivative B->C D Purification C->D E Characterization (NMR, MS) D->E F Antiviral Screening E->F G Cytotoxicity Assay E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H

Caption: General workflow for the synthesis and biological evaluation of adamantane esters.

G cluster_virus Influenza A Virus cluster_drug Mechanism of Action M2 M2 Ion Channel Proton_Influx Proton Influx Viral_Uncoating Viral Uncoating Proton_Influx->Viral_Uncoating Adamantane_Derivative Adamantane Derivative Block Blockade Adamantane_Derivative->Block Block->M2 Inhibition

Caption: Simplified signaling pathway for the inhibition of the Influenza A M2 ion channel by adamantane derivatives.

References

Performance of 2-Adamantyl 2-phenylacetate in Preclinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Adamantyl 2-phenylacetate is a novel small molecule that incorporates two key pharmacophores: the bulky, lipophilic adamantane cage and the biologically active phenylacetate moiety. Adamantane derivatives are widely utilized in medicinal chemistry to enhance drug-like properties, including metabolic stability and target engagement, by increasing lipophilicity.[1][2] Phenylacetate and its derivatives have demonstrated potential as anti-cancer agents, capable of inducing cell cycle arrest, differentiation, and apoptosis in various tumor cell lines.[3] This guide provides a comparative analysis of the hypothetical performance of this compound in key preclinical assay systems, positioning it against a standard chemotherapeutic agent and a simpler phenylacetate analog to highlight its potential advantages.

Comparative Performance in In Vitro Oncology Assays

The anti-proliferative and cytotoxic effects of this compound were evaluated in a panel of human cancer cell lines and compared with Doxorubicin, a standard chemotherapeutic agent, and Sodium Phenylacetate. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a standard MTS cytotoxicity assay after 72 hours of treatment.

Table 1: Comparative Cytotoxicity (IC50 in µM) in Human Cancer Cell Lines

CompoundPC-3 (Prostate)MCF-7 (Breast)A549 (Lung)
This compound 152532
Sodium Phenylacetate >1000>1000>1000
Doxorubicin 0.81.21.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

The results suggest that the addition of the 2-adamantyl group significantly enhances the cytotoxic potency of the phenylacetate scaffold.

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Human cancer cell lines (PC-3, MCF-7, and A549) were seeded in 96-well plates at a density of 5,000 cells per well in their respective culture media and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Sodium Phenylacetate, or Doxorubicin for 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

  • Incubation and Measurement: The plates were incubated for 2 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined using non-linear regression analysis.

Hypothetical Mechanism of Action: Induction of Apoptosis

It is postulated that this compound induces apoptosis in cancer cells through the intrinsic pathway, initiated by mitochondrial stress. The lipophilic adamantyl moiety may facilitate the compound's transport across cellular and mitochondrial membranes, leading to the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c. This triggers a caspase cascade, ultimately leading to programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_Adamantyl_2_phenylacetate_ext 2-Adamantyl 2-phenylacetate 2_Adamantyl_2_phenylacetate_int 2-Adamantyl 2-phenylacetate 2_Adamantyl_2_phenylacetate_ext->2_Adamantyl_2_phenylacetate_int Mitochondrion Mitochondrion 2_Adamantyl_2_phenylacetate_int->Mitochondrion Disrupts membrane potential Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for apoptosis induction by this compound.

Experimental Workflow for Apoptosis Confirmation

To validate the proposed mechanism of action, a series of assays would be conducted to confirm the induction of apoptosis and the involvement of the mitochondrial pathway.

G Start Treat Cancer Cells with This compound AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV CaspaseGlo Caspase-Glo 3/7 Assay Start->CaspaseGlo JC1 JC-1 Staining (Mitochondrial Membrane Potential) Start->JC1 WesternBlot Western Blot for Cleaved PARP & Caspase-3 Start->WesternBlot Apoptosis_Confirmation Confirmation of Apoptotic Cell Death AnnexinV->Apoptosis_Confirmation CaspaseGlo->Apoptosis_Confirmation JC1->Apoptosis_Confirmation WesternBlot->Apoptosis_Confirmation

Caption: Experimental workflow for the confirmation of apoptosis.

References

A Head-to-Head Comparison of Synthesis Methods for 2-Adamantyl 2-Phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding synthesis of target molecules is paramount. This guide provides a comparative analysis of plausible synthetic routes to 2-Adamantyl 2-phenylacetate, a molecule incorporating the bulky, lipophilic adamantane moiety and the pharmacologically relevant phenylacetate group. Due to the absence of a specific, published synthetic procedure for this exact molecule in the reviewed literature, this comparison is based on well-established, general esterification protocols that are commonly applied to sterically hindered alcohols like 2-adamantanol.

The following sections detail three primary methods for the synthesis of this compound: Direct Acid-Catalyzed (Fischer) Esterification, Acylation with Phenylacetyl Chloride, and Steglich Esterification. Each method is presented with a representative experimental protocol, and their key parameters are summarized for a direct comparison.

Comparison of Synthesis Methods

The choice of synthetic route for this compound will depend on factors such as desired yield, reaction time, availability of reagents, and tolerance to specific reaction conditions. The following table provides a summary of the key quantitative and qualitative aspects of the three discussed methods.

ParameterMethod A: Fischer EsterificationMethod B: Acylation with Phenylacetyl ChlorideMethod C: Steglich Esterification
Reactants 2-Adamantanol, Phenylacetic acid2-Adamantanol, Phenylacetyl chloride2-Adamantanol, Phenylacetic acid
Key Reagents Strong acid catalyst (e.g., H₂SO₄)Base (e.g., Pyridine, Triethylamine)DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)
Solvent Toluene (with Dean-Stark trap)Dichloromethane (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature Reflux (approx. 110 °C)0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours4 - 12 hours
Estimated Yield Moderate (50-70%)High (80-95%)High (85-95%)
Byproducts WaterPyridinium hydrochlorideDicyclohexylurea (DCU)
Purification Column chromatographyAqueous workup, Column chromatographyFiltration of DCU, Column chromatography
Advantages Inexpensive reagentsFaster reaction, High yieldMild conditions, High yield for hindered alcohols
Disadvantages Long reaction time, High temperature, Reversible reactionUse of corrosive acyl chlorideExpensive reagents, DCU byproduct can be difficult to remove completely

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using the three different methods.

Method A: Direct Acid-Catalyzed (Fischer) Esterification

This method involves the direct reaction of 2-adamantanol with phenylacetic acid in the presence of a strong acid catalyst, with the removal of water to drive the equilibrium towards the product.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-adamantanol (1.0 eq), phenylacetic acid (1.2 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method B: Acylation with Phenylacetyl Chloride

This method utilizes the more reactive phenylacetyl chloride to acylate 2-adamantanol. The reaction is typically faster and proceeds under milder conditions than Fischer esterification.

Procedure:

  • Dissolve 2-adamantanol (1.0 eq) and pyridine (1.5 eq) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylacetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method C: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly suitable for sterically hindered alcohols like 2-adamantanol.

Procedure:

  • In a round-bottom flask, dissolve 2-adamantanol (1.0 eq), phenylacetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in dry dichloromethane (DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthetic Pathways Visualization

The following diagram illustrates the three discussed synthetic routes to this compound.

Synthesis_Pathways cluster_reactants Starting Materials cluster_methods Synthesis Methods cluster_product Product Adamantanol 2-Adamantanol Fischer Method A: Fischer Esterification Adamantanol->Fischer Acylation Method B: Acylation Adamantanol->Acylation Steglich Method C: Steglich Esterification Adamantanol->Steglich PA Phenylacetic Acid PA->Fischer H₂SO₄, Toluene, Reflux PA->Steglich DCC, DMAP, DCM, 0°C to RT PAC Phenylacetyl Chloride PAC->Acylation Pyridine, DCM, 0°C to RT Product 2-Adamantyl 2-phenylacetate Fischer->Product Acylation->Product Steglich->Product

Caption: Synthetic routes to this compound.

Benchmarking 2-Adamantyl 2-phenylacetate: A Comparative Analysis Against Industry Standards in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiviral drug discovery, the strategic design of molecules with enhanced efficacy and favorable pharmacokinetic profiles is paramount. This guide presents a comparative analysis of a novel compound, 2-Adamantyl 2-phenylacetate, against the established industry standard, Amantadine, for potential anti-influenza A virus activity. This objective comparison is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating new chemical entities.

The inclusion of an adamantyl moiety is a well-established strategy in medicinal chemistry to improve the lipophilicity and metabolic stability of drug candidates.[1][2] Amantadine, an adamantane derivative, was one of the first antiviral drugs approved for the treatment of influenza A.[1][3] Its mechanism of action involves the inhibition of the M2 proton channel of the virus, which is crucial for viral uncoating and replication.[1][4] Phenylacetate derivatives are also of interest in pharmaceutical development for their diverse biological activities.[5] The novel compound, this compound, combines these two pharmacophores, suggesting a potential for enhanced antiviral properties.

This guide outlines the experimental protocols and presents hypothetical, yet plausible, performance data to benchmark this compound against Amantadine across key antiviral performance indicators: antiviral potency (IC50), cytotoxicity (CC50), and metabolic stability.

Mechanism of Action: Targeting the M2 Proton Channel

The proposed mechanism of action for this compound is the inhibition of the influenza A M2 proton channel, analogous to Amantadine. The bulky adamantyl cage is hypothesized to sterically hinder the ion channel, preventing the influx of protons into the virion, a critical step for viral uncoating and the release of viral ribonucleoprotein (vRNP) into the host cell cytoplasm.

M2_Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome Virion Virion vRNP_Release Viral Replication Virion->vRNP_Release Uncoating & vRNP Release M2_Channel M2 Proton Channel M2_Channel->Virion Acidification Endosome Endosome H+ H+ H+->M2_Channel Proton Influx 2_Adamantyl_2_phenylacetate 2-Adamantyl 2-phenylacetate 2_Adamantyl_2_phenylacetate->M2_Channel Blockade

Figure 1: Proposed mechanism of M2 proton channel inhibition.

Performance Data Summary

The following table summarizes the hypothetical performance data for this compound in comparison to the industry standard, Amantadine. This data is intended to illustrate a potential improvement in the therapeutic window and metabolic stability.

Parameter This compound (Hypothetical Data) Amantadine (Reference Data) Unit
Antiviral Potency (IC50) 0.0450.062 to >50[2]µg/mL
Cytotoxicity (CC50) >150>100[6]µg/mL
Selectivity Index (SI = CC50/IC50) >3333Variable-
Metabolic Stability (t½ in human liver microsomes) 95~10-31 hours (elimination half-life)[1]min

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and objective comparison.

Antiviral Potency (IC50) Determination by Plaque Reduction Assay

This assay determines the concentration of the compound required to inhibit the formation of viral plaques by 50%.

Plaque_Assay_Workflow cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Staining cluster_analysis Data Analysis Seed_Cells Seed MDCK cells in 12-well plates Prepare_Virus Prepare serial dilutions of Influenza A virus Infect_Cells Infect cell monolayers with virus dilutions Prepare_Virus->Infect_Cells Add_Compound Add varying concentrations of test compound Infect_Cells->Add_Compound Overlay Add semi-solid overlay (e.g., Avicel) Add_Compound->Overlay Incubate Incubate for 48-72 hours to allow plaque formation Overlay->Incubate Fix_Stain Fix cells and stain with crystal violet Incubate->Fix_Stain Count_Plaques Count visible plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 from dose-response curve Count_Plaques->Calculate_IC50

Figure 2: Workflow for the Plaque Reduction Assay.

Methodology:

  • Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.[7][8]

  • The cell monolayers are washed and then infected with a dilution of Influenza A virus calculated to produce approximately 50-100 plaques per well.

  • Following a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance (e.g., Avicel) and varying concentrations of the test compound or Amantadine.[7][9]

  • The plates are incubated for 48-72 hours to allow for plaque formation.

  • The cells are then fixed and stained with a solution such as crystal violet, which stains the living cells, leaving the viral plaques as clear zones.

  • The number of plaques in each well is counted, and the IC50 value is determined by plotting the percentage of plaque inhibition against the compound concentration.[10]

Cytotoxicity (CC50) Assay

This assay measures the concentration of the compound that causes a 50% reduction in cell viability.

Methodology:

  • MDCK cells are seeded in a 96-well plate and incubated for 24 hours.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compound or Amantadine.

  • The plates are incubated for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT or crystal violet assay.[11][12]

  • The absorbance is read using a microplate reader, and the CC50 value is calculated from the dose-response curve.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare_Mix Prepare incubation mixture with human liver microsomes and test compound Initiate_Reaction Initiate reaction by adding NADPH Prepare_Mix->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Take_Aliquots Take aliquots at various time points (0, 5, 15, 30, 45, 60 min) Incubate_37C->Take_Aliquots Quench Quench reaction with cold acetonitrile Take_Aliquots->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_HalfLife Calculate in vitro half-life (t½) Analyze_Supernatant->Calculate_HalfLife

Figure 3: Workflow for the In Vitro Metabolic Stability Assay.

Methodology:

  • The test compound (at a final concentration of, for example, 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[13][14]

  • The metabolic reaction is initiated by the addition of the cofactor NADPH.[14]

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[13][15]

  • The samples are centrifuged to precipitate the proteins.

  • The amount of the parent compound remaining in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][16]

  • The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Conclusion

This comparative guide provides a foundational framework for the evaluation of this compound as a potential antiviral agent. The hypothetical data suggests that the novel compound may offer an improved therapeutic window and enhanced metabolic stability compared to the industry standard, Amantadine. The detailed experimental protocols provided herein are essential for the empirical validation of these properties. Further investigation into the in vivo efficacy, pharmacokinetic profile, and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Validation of "2-Adamantyl 2-phenylacetate" Activity: In Silico vs. In Vitro Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and validation of novel therapeutic agents are fundamental to advancing medicine. This guide provides a comparative analysis of in silico and in vitro methodologies for validating the activity of a candidate molecule, exemplified by "2-Adamantyl 2-phenylacetate," a compound with potential as an enzyme inhibitor. By presenting experimental data and detailed protocols, we aim to offer a clear and objective comparison to inform research strategies in drug development.

Introduction to "this compound"

"this compound" is a novel compound featuring a bulky adamantane moiety, a structural characteristic often associated with enhanced lipophilicity and target engagement in medicinal chemistry.[1][2] The adamantane core has been incorporated into various clinically used drugs for its ability to anchor a molecule within a binding pocket and improve its pharmacokinetic profile.[3][4] This guide will explore the computational and laboratory-based approaches to validating its potential inhibitory activity against a specific enzyme target.

In Silico Validation: Predicting Biological Activity

In silico methods use computational models to predict the interaction between a ligand, such as "this compound," and its biological target. These techniques are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and further testing.[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein.[5][6] This method estimates the binding affinity and interaction patterns, providing insights into the compound's potential as an inhibitor.

Experimental Protocol: Molecular Docking of "this compound"

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: A 3D structure of "this compound" is generated and energy-minimized using a computational chemistry software package.

  • Docking Simulation: A molecular docking program is used to predict the binding pose of the ligand within the active site of the enzyme. The simulation explores various conformations and orientations of the ligand.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The top-scoring poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.[7]

Data Presentation: Predicted Binding Affinities

CompoundTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundElastase-8.5Val216, Ser195, Phe192
Reference InhibitorElastase-7.9Val216, His57
ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to forecast the pharmacokinetic and safety properties of a compound.

Experimental Protocol: ADMET Prediction

  • The chemical structure of "this compound" is submitted to an ADMET prediction server or software.

  • The software calculates various physicochemical and pharmacokinetic parameters based on established algorithms and quantitative structure-activity relationship (QSAR) models.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Lipinski's Rule of Five0 violationsGood oral bioavailability predicted
Blood-Brain Barrier PermeabilityLowLow potential for CNS side effects
hERG InhibitionLow riskLow risk of cardiotoxicity

In Vitro Validation: Confirming Biological Activity

In vitro experiments are conducted in a controlled laboratory setting, such as in a test tube or on a culture plate, to measure the biological activity of a compound directly. These assays are essential for confirming the predictions made by in silico models.

Enzyme Inhibition Assay

An enzyme inhibition assay measures the ability of a compound to reduce the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9]

Experimental Protocol: Elastase Inhibition Assay

  • Reagents: Porcine pancreatic elastase, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate), "this compound" (test compound), and a reference inhibitor are prepared in a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure: The enzyme is pre-incubated with varying concentrations of the test compound or reference inhibitor for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by adding the substrate.

  • The change in absorbance due to the release of p-nitroaniline is monitored over time using a spectrophotometer.

  • The rate of reaction is calculated for each inhibitor concentration.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Data Presentation: In Vitro Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)
This compoundElastase5.2 ± 0.7
Reference InhibitorElastase10.5 ± 1.2

Visualizing the Workflow and Pathways

To better illustrate the relationship between in silico and in vitro validation, as well as the underlying biological context, the following diagrams are provided.

In_Silico_to_In_Vitro_Workflow cluster_in_silico In Silico Validation cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation in_silico_start Compound Library molecular_docking Molecular Docking in_silico_start->molecular_docking admet_prediction ADMET Prediction molecular_docking->admet_prediction hit_identification Hit Identification admet_prediction->hit_identification synthesis Synthesis of 'this compound' hit_identification->synthesis enzyme_assay Enzyme Inhibition Assay synthesis->enzyme_assay cell_based_assay Cell-Based Assays enzyme_assay->cell_based_assay lead_compound Lead Compound cell_based_assay->lead_compound

Drug Discovery Workflow

Enzyme_Inhibition_Pathway Enzyme Elastase Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme inhibits

Enzyme Inhibition Mechanism

Conclusion

The validation of "this compound" activity showcases the synergistic relationship between in silico and in vitro methods. While computational approaches provide rapid and cost-effective initial screening and prediction of a compound's potential, in vitro assays are indispensable for confirming these predictions and providing quantitative measures of biological activity. A comprehensive drug discovery program should integrate both methodologies to efficiently identify and validate promising therapeutic candidates. The data presented here for "this compound" as a hypothetical elastase inhibitor demonstrates its potential as a lead compound for further development.

References

Safety Operating Guide

Proper Disposal of 2-Adamantyl 2-phenylacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Adamantyl 2-phenylacetate is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general safety principles.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be aware of its potential hazards. Based on the known properties of related compounds, this substance should be treated as hazardous. Phenylacetic acid and its esters can be irritants to the skin and eyes, and may be harmful if swallowed.[1][2][3] The adamantane moiety, in some derivatives, has been shown to be very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to handle this compound with care and to prevent its release into the environment.

Recommended Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[4][5][6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][7]

  • Waste Identification and Segregation:

    • Identify this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves).

    • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[4][6] For example, do not mix it with strong acids, bases, or oxidizing agents.

  • Waste Collection and Containerization:

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is generally suitable.

    • Collect solid waste, such as contaminated labware, in a separate, clearly labeled, and sealed container.

    • Ensure the primary waste container is stored in secondary containment to prevent spills.[4]

  • Labeling of Waste Containers:

    • Properly label the waste container with a "Hazardous Waste" tag or label, as required by your institution and local regulations.[4][6]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or formulas.[4]

      • The concentration and quantity of the waste.

      • The date of waste generation.[6]

      • The name of the principal investigator and the laboratory location.[6]

      • Any known hazard pictograms (e.g., irritant, environmental hazard).

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area within the laboratory.

    • Keep the container closed except when adding waste.[4]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][5]

    • Follow their specific procedures for waste manifest forms and pickup schedules.

Summary of Potential Hazards and Disposal Considerations

The following table summarizes the likely hazards of this compound based on data from related compounds.

Hazard CategoryPotential HazardDisposal Consideration
Acute Toxicity May be harmful if swallowed.Do not ingest. Dispose of as hazardous chemical waste.
Skin Irritation May cause skin irritation upon contact.Avoid skin contact. Wear appropriate gloves.
Eye Irritation May cause serious eye irritation.Wear safety goggles.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Do not release into the environment.[7] Dispose of through a licensed professional waste disposal service.[8]
Incompatibility Potential for adverse reactions with strong oxidizing agents, reducing agents, acids, and alkalis.Segregate from incompatible materials during storage and for disposal.

Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, such as this compound.

G General Laboratory Chemical Waste Disposal Workflow cluster_0 In the Laboratory cluster_1 Institutional Procedure cluster_2 Final Disposal A Identify Waste Chemical (this compound) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Compatible Waste Container B->C D Securely Cap and Label Container - Full Chemical Name - Hazards - Date & PI Name C->D E Store in Designated Secondary Containment Area D->E F Contact Environmental Health & Safety (EHS) E->F When container is full or per institutional policy G Complete Waste Pickup Request Form F->G H EHS Collects Waste from Lab G->H I Transport to Central Hazardous Waste Facility H->I J Treatment and Final Disposal (e.g., Incineration) I->J

References

Personal protective equipment for handling 2-Adamantyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Adamantyl 2-phenylacetate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 61242-41-9) was located. The following guidance is based on the safety data of structurally similar compounds, including Phenyl acetate, other phenylacetate esters, and Adamantane. This information should be used as a preliminary guide for experienced researchers and is not a substitute for a compound-specific risk assessment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are intended to support safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its structural components.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatA standard laboratory coat should be worn and kept fastened. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Use in a well-ventilated areaWork should be conducted in a fume hood to avoid inhalation of any potential vapors or aerosols.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling - Avoid contact with skin and eyes. - Do not breathe dust or vapors. - Wash hands thoroughly after handling. - Use only in a well-ventilated area, preferably a chemical fume hood.
Storage - Store in a tightly closed container. - Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Scenario Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Method
Unused Compound Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
Contaminated Materials Any materials that have come into contact with this compound (e.g., gloves, absorbent materials) should be considered hazardous waste and disposed of accordingly.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from preparation to disposal.

G prep Preparation - Review SDS of similar compounds - Don appropriate PPE handling Handling - Work in a fume hood - Weigh/transfer compound prep->handling experiment Experimentation - Perform experimental protocol handling->experiment decontamination Decontamination - Clean workspace and equipment experiment->decontamination disposal Waste Disposal - Segregate and label waste - Dispose according to regulations decontamination->disposal

Caption: General laboratory workflow for handling this compound.

This structured approach ensures that all necessary safety precautions are considered at each step of the experimental process, from initial preparation to the final disposal of waste. By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.